molecular formula C32H45NO10 B606023 Benzoylaconine

Benzoylaconine

Numéro de catalogue: B606023
Poids moléculaire: 603.7 g/mol
Clé InChI: DHJXZSFKLJCHLH-KYSNEVMMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benzoylaconine (BAC) is a monoester-diterpenoid alkaloid and a key hydrolyzed metabolite of the traditional Chinese medicine Fuzi ( Aconitum carmichaelii ) [1] . It has garnered significant research interest due to its markedly lower toxicity compared to its parent compound, Aconitine, and its diverse pharmacological activities [1] . Studies indicate that BAC induces mitochondrial biogenesis and function by activating the AMPK/PGC-1α signaling axis, enhancing oxidative phosphorylation (OXPHOS), cellular ATP production, and oxygen consumption rate, positioning it as a potential candidate for research into diseases linked to mitochondrial dysfunction [7] [10] . Furthermore, BAC demonstrates substantial cytoprotective effects in models of ischemia-reperfusion injury. In skeletal muscle, it activates the IF1-dependent AMPK/Nrf2 axis to mitigate oxidative stress and apoptosis [3] . In cardiomyocytes, it improves mitochondrial function and cell viability following oxygen-glucose deprivation and reperfusion (OGD/R) injury, also via AMPK pathway activation [4] . Its anti-inflammatory properties are evidenced by its ability to inhibit the production of IL-6 and IL-8 in human synovial cells by modulating MAPK, Akt, and NF-κB signaling pathways [9] . Bioinformatic analyses suggest that key targets of BAC include IL-6, Akt1, and STAT3, offering theoretical insights into its broader therapeutic mechanisms [1] . These multifaceted actions make this compound a valuable compound for scientific investigation in areas including cardioprotection, neuroprotection, inflammation, and energy metabolism.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45NO10/c1-6-33-14-29(15-39-2)18(34)12-19(40-3)31-17-13-30(37)26(43-28(36)16-10-8-7-9-11-16)20(17)32(38,25(35)27(30)42-5)21(24(31)33)22(41-4)23(29)31/h7-11,17-27,34-35,37-38H,6,12-15H2,1-5H3/t17-,18-,19+,20-,21+,22+,23-,24?,25+,26-,27+,29+,30-,31+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJXZSFKLJCHLH-KYSNEVMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Benzoylaconine from Aconitum Species

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Challenge and Opportunity of Aconitum Alkaloids

The genus Aconitum, commonly known as monkshood or wolfsbane, holds a dual role in pharmacology as both a source of potent toxins and valuable therapeutic agents.[1] The primary bioactive constituents are a class of norditerpenoid alkaloids, notorious for their high toxicity, particularly cardiotoxicity and neurotoxicity.[2] However, traditional processing methods, such as boiling and steaming, have been employed for centuries to attenuate this toxicity.[3] This guide focuses on Benzoylaconine, a monoester diterpenoid alkaloid that exemplifies the outcome of this detoxification. It is a principal hydrolysis product of highly toxic diester alkaloids like Aconitine and is recognized for its own significant pharmacological effects, including anti-inflammatory, analgesic, and cardiovascular-protective properties, with substantially lower toxicity.[4][5][6]

The isolation of this compound is not merely an academic exercise; it is a critical step in the standardization of herbal preparations and the development of new, safer therapeutic compounds.[6] This document provides a comprehensive, technically-grounded framework for researchers, chemists, and drug development professionals aiming to extract, isolate, and characterize this compound from Aconitum plant material. We will move beyond simple recitation of protocols to explore the strategic decisions and chemical principles that underpin a successful isolation campaign.

Section 1: Chemical Context and Strategic Overview

The Chemistry of Transformation: From Aconitine to this compound

This compound is rarely present in high concentrations in raw Aconitum tubers. Instead, it is primarily derived from the hydrolysis of its parent compound, Aconitine, a highly toxic diester-diterpenoid alkaloid (DDA).[4][6] This transformation is central to both traditional processing and laboratory isolation. The hydrolysis process involves the cleavage of the acetyl group at the C8 position of the aconitane skeleton, converting the diester into a monoester.[7]

This chemical shift is pivotal for two reasons:

  • Toxicity Reduction: The toxicity of this compound is reported to be up to 100 times lower than that of Aconitine.[4]

  • Altered Polarity: The loss of the acetyl group and exposure of a hydroxyl group increases the compound's polarity, a property that must be accounted for during chromatographic separation.

Further hydrolysis can cleave the benzoyl group at C14, yielding the non-toxic aconine, which lacks the desired therapeutic effects.[7][8] Therefore, the primary strategic goal is to control the hydrolysis to maximize the yield of the monoester this compound while minimizing the presence of both the parent diester and the fully hydrolyzed product.[8]

The Isolation Workflow: A Multi-Stage Strategy

A successful isolation workflow is a multi-step process designed to systematically enrich the target compound. The process begins with a complex plant matrix and concludes with a highly purified substance suitable for pharmacological study or use as an analytical standard. Each stage presents unique challenges and requires careful optimization.

G cluster_0 Phase 1: Extraction & Enrichment cluster_1 Phase 2: Purification & Isolation cluster_2 Phase 3: Verification A Aconitum Plant Material (Dried, Powdered) B Crude Alcoholic Extraction A->B C Acid-Base Liquid-Liquid Partitioning B->C D Crude Alkaloid Mixture C->D E Column Chromatography (e.g., Silica Gel) D->E F Semi-Purified Fractions E->F G Preparative HPLC F->G H Pure this compound (>98% Purity) G->H I Structural Elucidation (NMR, MS) H->I J Purity Analysis (UPLC-MS/MS) H->J

Caption: High-level workflow for this compound isolation.

Section 2: Experimental Protocols and Methodologies

Part I: Crude Alkaloid Extraction

The objective of this phase is to efficiently extract the total alkaloid content from the dried plant material while removing bulk matrix components like fats, waxes, and pigments. The classic acid-base extraction method remains highly effective.[9]

Rationale for Method Selection: Alkaloids exist in plants as salts of organic acids.[10] They can be extracted in their salt form (acidified water/alcohol) or as a free base (alkalinized solvent). The acid-base partitioning method leverages the pH-dependent solubility of alkaloids to separate them from neutral and acidic impurities.[11] The nitrogen atom in the alkaloid structure is basic and can be protonated in an acidic solution, rendering the molecule water-soluble (as a salt).[1] Conversely, in a basic solution, it is deprotonated to its free-base form, which is soluble in organic solvents.[12]

Detailed Protocol:

  • Maceration & Extraction:

    • Weigh 1 kg of dried, powdered Aconitum root material.

    • Macerate the powder in 10 L of 95% ethanol slightly acidified with 0.5% (v/v) hydrochloric acid.[9] The acidic condition ensures the alkaloids are converted to their hydrochloride salts, enhancing their solubility in the hydroalcoholic solvent.

    • Perform the extraction using heat reflux for 2-3 hours, repeating the process three times with fresh solvent to ensure exhaustive extraction.[9]

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield a viscous crude extract.

  • Acid-Base Liquid-Liquid Partitioning:

    • Dissolve the crude extract in 2 L of 1% aqueous HCl. This fully converts all alkaloids to their water-soluble salt forms.

    • Perform a defatting wash by extracting the acidic solution three times with an equal volume of petroleum ether or hexane. Discard the organic layer, which contains lipids and other non-polar impurities.

    • Carefully basify the aqueous layer to pH 9.5-10 using concentrated ammonia water.[9] This must be done slowly and under cooling in a fume hood. This step converts the alkaloid salts to their free-base form.

    • Extract the alkaline solution three times with an equal volume of chloroform or dichloromethane. The free-base alkaloids will partition into the organic layer.

    • Combine the organic extracts, wash with distilled water to remove residual base, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the crude total alkaloid fraction. The yield is typically around 0.9-1.5% of the initial dry plant weight.[9]

Self-Validation Checkpoint: Before proceeding, a small aliquot of the crude alkaloid fraction should be analyzed by Thin Layer Chromatography (TLC) or UPLC-MS against an Aconitine and this compound standard to confirm the presence of the target compounds and their hydrolysis products.[13]

Part II: Chromatographic Purification

With a complex mixture of structurally similar alkaloids, chromatographic separation is essential. This is typically a two-step process involving initial separation by medium-pressure column chromatography followed by high-resolution purification using preparative HPLC.[14]

Step 1: Silica Gel Column Chromatography

  • Rationale: This step serves as a bulk fractionation technique to separate the alkaloids based on polarity, reducing the complexity of the mixture for the final HPLC step.

  • Stationary Phase: Silica gel (100-200 mesh).

  • Mobile Phase: A gradient elution system is most effective. A common system starts with a non-polar solvent like chloroform and gradually increases polarity by adding methanol. A typical gradient might be Chloroform:Methanol from 100:0 to 90:10.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack the column.

    • Adsorb the crude alkaloid extract onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with the solvent gradient, collecting fractions of 20-50 mL.

    • Monitor the fractions by TLC, pooling those with similar profiles. Fractions containing this compound (which is more polar than Aconitine) are identified using a reference standard.

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Rationale: Prep-HPLC is the definitive technique for isolating highly pure compounds from complex mixtures.[15][16] It offers superior resolution and efficiency compared to lower-pressure methods.[14]

  • System Configuration: A standard preparative HPLC system with a UV detector is required.[15]

  • Column: A C18 reversed-phase column is typically used for separating Aconitum alkaloids.

  • Procedure:

    • Dissolve the enriched fractions from the silica gel column in the mobile phase.

    • Perform separation using an optimized mobile phase. The exact conditions require method development but often consist of a gradient of acetonitrile and water (with an additive like formic acid or ammonium formate to improve peak shape).

    • Monitor the elution profile at a suitable wavelength (e.g., 235 nm).

    • Collect the peak corresponding to the retention time of the this compound standard.

    • Evaporate the solvent from the collected fraction to yield the purified compound.

ParameterCondition 1Condition 2
Column C18, 10 µm, 250 x 20 mmPhenyl-Hexyl, 5 µm, 150 x 21.2 mm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate, pH 3.5
Mobile Phase B AcetonitrileMethanol
Gradient 20-50% B over 30 min30-60% B over 25 min
Flow Rate 15 mL/min20 mL/min
Detection UV at 235 nmUV at 235 nm
Table 1: Example Preparative HPLC Conditions for this compound Purification.

Section 3: Structural Elucidation and Quality Control

Isolation is incomplete without rigorous verification of the compound's identity and purity. Modern analytical techniques provide unambiguous confirmation.[17]

Mass Spectrometry (MS) for Molecular Formula
  • Technique: High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, provides the exact mass of the molecule.[17]

  • Purpose: The exact mass is used to determine the precise elemental composition, confirming the molecular formula of this compound (C₃₂H₄₅NO₁₀).

  • Validation: Tandem MS (MS/MS) experiments can be performed to fragment the molecule.[18] The resulting fragmentation pattern serves as a structural fingerprint that can be compared to literature data or reference standards.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation
  • Technique: A suite of NMR experiments is the gold standard for elucidating the complete chemical structure of an organic molecule.[19]

  • Experiments:

    • ¹H NMR: Identifies the number and type of protons in the molecule.

    • ¹³C NMR: Identifies the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These powerful experiments reveal connectivity between atoms. For instance, HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing the long-range correlations that piece together the complex aconitane skeleton and confirm the position of the benzoyl group.[19][20]

  • Outcome: The combined data from these experiments allows for the unambiguous assignment of the complete chemical structure, confirming the isolate is indeed this compound.[9][20]

UPLC-MS/MS for Purity Assessment and Quantification
  • Technique: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for purity analysis and quantification.[13][21]

  • Purpose:

    • Purity: To confirm the purity of the isolated compound, which should typically be >98% for use as a reference standard or in pharmacological assays.

    • Quantification: To accurately determine the concentration of this compound in various fractions or final products.[13]

  • Method: The method relies on Multiple Reaction Monitoring (MRM), where the mass spectrometer is set to detect a specific precursor-to-product ion transition unique to this compound, providing exceptional selectivity and sensitivity.[21] The lower limits of quantification for this compound using this method can be as low as 1.99 ng/mL.[22]

G A Purified Isolate B HRMS Analysis A->B C NMR Spectroscopy (1H, 13C, 2D) A->C D UPLC-MS/MS Analysis A->D E Molecular Formula (C32H45NO10) B->E F Complete 3D Structure & Connectivity C->F G Purity > 98% Quantification D->G H Final Confirmation: This compound E->H F->H G->H

Caption: The logical flow of analytical structure verification.

References

  • Wang, X., Shu, X., Yu, J., Gao, A., & Wang, X. (2014). Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography. Molecules, 19(8), 12619. Available from: [Link]

  • Wang, Z., Wen, J., & Li, P. (2014). Method for extracting aconitine from plant. Google Patents. CN104230806A.
  • ResearchGate. (n.d.). Conversion among aconitine, this compound and aconine. ResearchGate. Available from: [Link]

  • He, J., Li, Y., & Wang, Y. (2024). Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review. Frontiers in Pharmacology. Available from: [Link]

  • Chan, T. Y. (2021). The toxicology and detoxification of Aconitum: traditional and modern views. Toxics, 9(8), 184. Available from: [Link]

  • Li, M., et al. (2024). This compound: Potential Therapeutic Agent for Cardiovascular Diseases From Fuzi. Cardiovascular & Haematological Agents in Medicinal Chemistry. Available from: [Link]

  • Chodoeva, A., et al. (2005). 8-O-Azeloyl-14-benzoylaconine: a new alkaloid from the roots of Aconitum karacolicum Rapcs and its antiproliferative activities. Natural Product Research. Available from: [Link]

  • Wikipedia. (n.d.). Aconitine. Available from: [Link]

  • Singh, S., & Singh, G. (2016). A review on phytochemistry, pharmacology and toxicology studies of Aconitum. Journal of Pharmacognosy and Phytochemistry. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). The extraction, separation and purification of alkaloids in the natural medicine. JOCPR. Available from: [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Available from: [Link]

  • ResearchGate. (n.d.). Computational methods for NMR and MS for structure elucidation II: database resources and advanced methods. ResearchGate. Available from: [Link]

  • Liu, Y., et al. (2016). Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS. Molecules, 21(10), 1289. Available from: [Link]

  • Li, Y., et al. (2018). Diterpene alkaloid compound extracted from aconitum sinomontanum nakai and preparation method and application thereof. Google Patents. CN108912049B.
  • SCIEX. (n.d.). Rapid determination of Aconitum alkaloids in adulterated spice powders. Available from: [Link]

  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Available from: [Link]

  • He, L. C., & Wang, S. D. (2003). [Studies on hydrolysis of aconitine]. Zhongguo Zhong Yao Za Zhi. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available from: [Link]

  • Wang, X., et al. (2014). Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography. Molecules. Available from: [Link]

  • ResearchGate. (n.d.). Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS. ResearchGate. Available from: [Link]

  • The PEP Project. (n.d.). Content Background: How Do Active Compounds Get Out of the Plants?. Available from: [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Available from: [Link]

  • Wang, Y., et al. (2023). Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms. Frontiers in Pharmacology. Available from: [Link]

  • Yunnan University. (n.d.). UPLC-MS/MS multi-index content determination and chemometric analysis of the cultivated Radix Aconitum Vilmoriniani. Journal of Yunnan University (Natural Sciences Edition). Available from: [Link]

  • Lee, J., et al. (2012). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. Acta Poloniae Pharmaceutica. Available from: [Link]

  • Wang, C., et al. (2016). Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing. Frontiers in Pharmacology. Available from: [Link]

  • ACS Publications. (1998). New Diterpenoid Alkaloids from the Roots of Aconitum septentrionale: Isolation by an Ion Exchange Method. Journal of Natural Products. Available from: [Link]

  • ResearchGate. (2015). What acid is useful for extraction of alkaloids?. ResearchGate. Available from: [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service. Available from: [Link]

  • Pharmacognosy. (n.d.). General Methods of Extraction and Isolation of Alkaloids. Available from: [Link]

  • Clariant Analytical Sciences. (n.d.). Structure Elucidation. Available from: [Link]

  • El-Shazly, M., & Wink, M. (2014). Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum. Journal of the Mass Spectrometry Society of Japan. Available from: [Link]

  • Najem, A. (2022, April 2). Preparative HPLC ( Separation - Purification ). YouTube. Available from: [Link]

Sources

Technical Guide: Benzoylaconine Solubility, Stability, and Solvent Engineering

[1][2][3]

Executive Summary

Benzoylaconine (14-benzoylaconine) is a diterpenoid alkaloid and the primary hydrolytic metabolite of the highly toxic aconitine.[1] While significantly less toxic than its parent compound, it retains potent biological activity, particularly in analgesic and anti-inflammatory pathways.

Successful experimental application of this compound requires precise solvent engineering. Its physicochemical profile—characterized by a rigid polycyclic structure and a hydrolyzable ester linkage—demands specific protocols to prevent degradation (hydrolysis to aconine) and ensure bioavailability.[1] This guide provides field-validated solubility data, preparation workflows, and stability parameters for researchers.

Part 1: Physicochemical Profile & Solubility Logic[3][4][5][6]

Understanding the molecule's structure is the prerequisite for solvent selection. This compound is a monoester alkaloid .[2][3] Unlike the diester aconitine, it lacks the acetyl group at the C-8 position but retains the benzoyl group at C-14.[2] This structural nuance increases its polarity relative to aconitine but maintains significant lipophilicity compared to the fully hydrolyzed aconine.

Key Physicochemical Parameters[1][2][3][6][7][8][9][10][11][12][13][14]
ParameterValueImplications for Solubility
Molecular Weight 603.70 g/mol High MW suggests slower dissolution rates; requires vortexing/sonication.[4][2][1][5]
pKa (Predicted) ~11.9 (Basic)The nitrogen center is basic.[4][2][1] Solubility is pH-dependent; higher solubility in acidic aqueous buffers (ionized form) vs. neutral/basic environments.[2][1][6][5]
LogP ~2.0–3.0 (Est.)[4][2][1]Moderate lipophilicity.[4][2] Soluble in polar organic solvents; poor solubility in pure water.
Physical State Crystalline SolidHigh lattice energy requires energy input (heat/sonication) to disrupt during initial solubilization.[4][2][1][5]
Solubility Data Matrix

Data represents maximum solubility at 25°C. Practical working concentrations should be 50% of maximum to prevent precipitation.[4]

SolventSolubility LimitComments & Application
DMSO 50–100 mg/mL Primary Stock Solvent. Excellent solubilizing power.[4][2][1][5] Anhydrous DMSO is critical to prevent hydrolysis during storage.[2]
Ethanol (96%) 25 mg/mLGood for evaporation protocols.[4][2][1][5] Lower boiling point than DMSO allows for solvent exchange.[2]
DMF 25 mg/mLAlternative to DMSO for specific chemical synthesis applications.[4][2] Toxic; avoid for cell culture if possible.[2]
Methanol SolubleOften used for extraction/purification.[4][2] Not recommended for long-term stock storage due to transesterification risks.[2][1][5]
Chloroform Soluble (Free Base)Useful for liquid-liquid extraction.[4][2][1][5] The salt form (e.g., HCl) is practically insoluble.[2][1]
PBS (pH 7.2) < 1 mg/mLPoor. Requires a co-solvent (e.g., DMSO) or cyclodextrin carrier for aqueous formulation.[4][2][1][5]
Water InsolubleDo not attempt to dissolve directly in water.[4][7]

Part 2: Stability & Degradation Mechanisms[3]

The primary stability risk for this compound is hydrolysis . The C-14 benzoyl ester bond is susceptible to cleavage, especially in basic or aqueous environments, converting the molecule into the inactive/less active aconine .[4]

Degradation Pathway (DOT Visualization)

The following diagram illustrates the critical degradation pathway researchers must avoid.

degradation_pathwaycluster_conditionsStability Risk FactorsAconitineAconitine(Diester - Highly Toxic)This compoundThis compound(Monoester - Active)Aconitine->this compoundHydrolysis of C-8 Acetyl(Rapid in basic pH)AconineAconine(Alcohol - Inactive/Low Activity)This compound->AconineHydrolysis of C-14 Benzoyl(Slow, accelerates with heat/water)Risk1• High pH (>8.0)Risk2• Aqueous StorageRisk3• Repeated Freeze-Thaw

Figure 1: Hydrolytic degradation pathway of Aconitum alkaloids.[2][1][5] this compound is the intermediate product; further hydrolysis leads to loss of the pharmacophore.[4]

Part 3: Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock for long-term storage.

  • Calculate Mass: For 1 mL of 10 mM solution:

    
    
    
    
    [2][1][5]
  • Weighing: Accurately weigh ~6.04 mg of this compound powder into a sterile, amber glass vial (glass is preferred over plastic to minimize leaching).

  • Solvent Addition: Add 1 mL of anhydrous DMSO (≥99.9%).

    • Note: Do not use "wet" DMSO or DMSO stored loosely capped, as it is hygroscopic.[2] Water absorption catalyzes hydrolysis.[2]

  • Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 1 month) or -80°C (stable for 6 months).

Protocol B: Solvent Exchange for In Vivo Administration

Objective: Formulate a vehicle suitable for animal injection (IP or IV) avoiding 100% DMSO toxicity. Target Formulation: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[2][1][3][5]

  • Start: Prepare the stock solution in pure DMSO (e.g., at 10x the final required concentration).

  • Step 1 (DMSO): Add the calculated volume of this compound/DMSO stock to a sterile tube.

  • Step 2 (PEG300): Add PEG300 slowly while vortexing.[2][1] The solution should remain clear.

  • Step 3 (Tween-80): Add Tween-80 and vortex.

  • Step 4 (Saline): Add pre-warmed (37°C) saline dropwise while vortexing.

    • Critical: Adding saline too fast can cause "crashing out" (precipitation).[2][1][5] If cloudiness occurs, sonicate immediately.[2]

Workflow Visualization (DOT)

solution_prepcluster_dilutionAqueous Dilution RuleStartSolid this compound(Store at -20°C, Desiccated)WeighWeigh Target Mass(e.g., 6.04 mg)Start->WeighDMSOAdd Anhydrous DMSO(Target: 10-50 mM Stock)Weigh->DMSOMixVortex (1 min) + Sonicate (37°C)DMSO->MixCheckVisual Inspection(Clear Solution?)Mix->CheckCheck->MixNo (Particulates)AliquotAliquot & Store(-80°C, Amber Vials)Check->AliquotYesDiluteDilution for AssayAliquot->DiluteUse FreshStep1Step1Dilute->Step11. Add Organic Co-solvents(PEG300/Tween)Step2Step2Step1->Step22. Add Aqueous Buffer(Dropwise, Vortexing)

Figure 2: Step-by-step workflow for stock preparation and aqueous dilution to prevent precipitation.

References

  • PubChem. this compound Compound Summary (CID 60155417).[2][1] National Library of Medicine. Retrieved from [Link][2][1][5]

Technical Guide: Benzoylaconine (BAC) as a Novel ACE2 Agonist

Author: BenchChem Technical Support Team. Date: February 2026

Modulating the Renin-Angiotensin System for Cardiac Repair

Executive Summary

Benzoylaconine (BAC) , a mono-ester diterpenoid alkaloid derived from the hydrolysis of aconitine (Aconitum carmichaelii), has emerged as a high-affinity ACE2 agonist .[1] Historically overshadowed by the cardiotoxicity of its parent compound (aconitine), BAC exhibits a distinct pharmacological profile.

Recent limited proteolysis-mass spectrometry (LiP-MS) profiling has identified Angiotensin-Converting Enzyme 2 (ACE2) as a direct binding target of BAC. Unlike ACE inhibitors (which block Ang II formation), BAC enhances ACE2 activity, promoting the conversion of Angiotensin II (Ang II) into the cardioprotective peptide Ang-(1-7). This mechanism effectively antagonizes the p38/ERK-mediated mitochondrial ROS axis, offering a novel therapeutic strategy for heart failure and cardiac fibrosis.[2]

Mechanistic Architecture

The therapeutic efficacy of BAC relies on its ability to rebalance the Renin-Angiotensin System (RAS) by shifting signaling from the deleterious ACE/Ang II/AT1R axis to the protective ACE2/Ang-(1-7)/Mas axis.

Direct Target Engagement (LiP-MS Validation)

BAC binds directly to the catalytic domain of ACE2. This interaction was confirmed via Limited Proteolysis-Mass Spectrometry (LiP-MS) , a label-free method that detects structural changes in proteins upon ligand binding.

  • Observation: BAC binding induces conformational stabilization in ACE2, protecting specific peptide regions from protease digestion (Proteinase K).

  • Specificity: This binding is abolished in ACE2-knockdown models, confirming target exclusivity.

Downstream Signaling Cascade

Upon binding, BAC potentiates ACE2 activity, leading to:

  • Degradation of Ang II: Reducing vasoconstriction and pro-fibrotic signaling.

  • Inhibition of p38/ERK Pathway: BAC-mediated ACE2 activation suppresses the phosphorylation of p38 MAPK and ERK1/2.

  • Mitochondrial Protection: The suppression of p38/ERK prevents mitochondrial dysfunction, specifically reducing mitochondrial Reactive Oxygen Species (mtROS) production.

  • Anti-Inflammatory Effect: Downregulation of NF-κB signaling, preventing cardiomyocyte hypertrophy and fibrosis.[2]

Pathway Visualization

The following diagram illustrates the causal flow from BAC administration to cardioprotection.

BAC_Mechanism BAC This compound (BAC) ACE2 ACE2 Receptor (Direct Target) BAC->ACE2 Direct Binding (LiP-MS Confirmed) Protection Cardioprotection (Reduced Remodeling) BAC->Protection Therapeutic Outcome AngII Angiotensin II ACE2->AngII Degrades Ang17 Ang-(1-7) ACE2->Ang17 Converts to p38_ERK p-p38 / p-ERK1/2 (Phosphorylation) ACE2->p38_ERK Inhibits Pathway AngII->p38_ERK Activates mtROS Mitochondrial ROS p38_ERK->mtROS Induces NFkB NF-κB Activation mtROS->NFkB Activates Fibrosis Cardiac Fibrosis & Hypertrophy NFkB->Fibrosis Promotes

Figure 1: Signal transduction pathway of this compound (BAC). BAC binds ACE2, enhancing the degradation of Ang II and blocking the p38/ERK/ROS cascade.

Experimental Protocols for Validation

To replicate the finding of BAC as an ACE2 agonist, the following self-validating protocols are recommended.

Protocol A: ACE2 Enzymatic Activity Assay (Fluorometric)

Objective: Quantify the agonist effect of BAC on ACE2 catalytic efficiency.

Reagents:

  • Recombinant Human ACE2 Protein (rhACE2).

  • Fluorogenic Peptide Substrate: Mca-YVADAPK(Dnp)-OH (Specific for ACE2).

  • Test Compound: this compound (purity >98%).

  • Control: DX600 (Specific ACE2 inhibitor).

Workflow:

  • Preparation: Dilute rhACE2 (0.5 µg/mL) in Assay Buffer (50 mM MES, 300 mM NaCl, 10 µM ZnCl2, 0.01% Brij-35, pH 6.5).

  • Incubation: Add BAC (concentrations: 0.1, 1, 10, 50 µM) to the enzyme solution. Incubate for 15 minutes at room temperature to allow conformational binding.

  • Reaction Start: Add 50 µM Fluorogenic Substrate.

  • Measurement: Monitor fluorescence (Ex/Em = 320/405 nm) kinetically for 60 minutes.

  • Validation:

    • Positive Control:[3] Activity should be linear.

    • Negative Control: DX600 must abolish signal.

    • Result: BAC should show a dose-dependent increase in Relative Fluorescence Units (RFU) slope compared to vehicle.

Protocol B: Target Deconvolution via LiP-MS

Objective: Confirm physical binding of BAC to ACE2 in a complex proteome.

Workflow:

  • Lysate Preparation: Harvest H9c2 cardiomyocytes; lyse in non-denaturing buffer.

  • Drug Treatment: Divide lysate into two aliquots. Treat one with BAC (100 µM) and one with Vehicle (DMSO) for 10 min.

  • Limited Proteolysis: Add Proteinase K (PK) at a 1:100 (enzyme:protein) ratio. Incubate for 5 minutes.

    • Mechanistic Note: Ligand binding alters the accessibility of cleavage sites.

  • Quenching: Stop reaction by boiling in SDS buffer.

  • Mass Spectrometry: Digest with trypsin, label (TMT or label-free), and analyze via LC-MS/MS.

  • Analysis: Identify peptides with significant abundance changes between BAC-treated and Vehicle samples. ACE2 peptides protected from PK digestion indicate the binding site.

Quantitative Data Summary

The following table summarizes the comparative pharmacology of BAC versus its parent compound Aconitine, highlighting the shift from toxicity to therapeutic efficacy.

FeatureAconitine (Parent)This compound (BAC)
Chemical Class Diester Diterpenoid AlkaloidMonoester Diterpenoid Alkaloid
Primary Target Voltage-gated Na+ Channels (Activator)ACE2 (Agonist) / Na+ Channels (Weak)
LD50 (Mice, i.v.) ~0.1 mg/kg (Highly Toxic)~24 mg/kg (Lower Toxicity)
Effect on Ang II No direct interactionPromotes degradation
Cardiovascular Effect Arrhythmogenic (Ventricular Fibrillation)Anti-fibrotic, Anti-hypertrophic
Key Signaling Ca2+ OverloadInhibition of p38/ERK/NF-κB

References

  • Zhang, Y., et al. (2024). Benzoylaconitine is a promising ACE2-targeted agonist for enhancing cardiac function in heart failure.[2][4] Free Radical Biology and Medicine, 215, 123-135.

  • Zhang, S., et al. (2022). A Novel Modulator of the Renin-Angiotensin System, Benzoylaconitine, Attenuates Hypertension by Targeting ACE/ACE2 in Enhancing Vasodilation and Alleviating Vascular Inflammation.[5] Frontiers in Pharmacology, 13, 841435.[1]

  • Zhuang, H., & Yao, H. (2025). Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review.[2][6] Frontiers in Pharmacology, 16, 1571153.[2]

  • Gheblawi, M., et al. (2020). Angiotensin-Converting Enzyme 2: SARS-CoV-2 Receptor and Regulator of the Renin-Angiotensin System.

Sources

The Anti-Inflammatory Potential of Benzoylaconine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Byline: Your Name/Affiliation as a Senior Application Scientist

Introduction: Benzoylaconine (BAC), a monoester diterpenoid alkaloid derived from the Aconitum species, has garnered significant interest for its therapeutic potential in a range of conditions, including cardiovascular diseases and inflammatory disorders.[1] As a hydrolyzed metabolite of aconitine, BAC exhibits substantially lower toxicity than its parent compound, making it a more viable candidate for drug development.[1] This guide provides an in-depth technical overview of the in vitro and in vivo anti-inflammatory effects of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their work. We will delve into the molecular mechanisms underpinning its action, detail established experimental protocols, and present key quantitative data to support its potential as a novel anti-inflammatory agent.

Part 1: In Vitro Anti-inflammatory Effects of this compound

The anti-inflammatory properties of this compound have been extensively investigated in various in vitro models, primarily utilizing lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW264.7 cell line. These studies consistently demonstrate BAC's ability to suppress the production of key pro-inflammatory mediators.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators and Cytokines

This compound has been shown to significantly inhibit the release of a cascade of pro-inflammatory molecules in LPS-activated RAW264.7 macrophages. This includes a dose-dependent reduction in the production of:

  • Nitric Oxide (NO): A key signaling molecule in inflammation, excessive production of which can lead to tissue damage.

  • Prostaglandin E2 (PGE2): A potent inflammatory mediator involved in pain and fever.

  • Reactive Oxygen Species (ROS): Highly reactive molecules that can cause oxidative stress and cellular damage.

  • Pro-inflammatory Cytokines: Including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), which are central to the inflammatory response.[2]

This broad-spectrum inhibition is attributed to the downregulation of the protein and mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively.[2]

Core Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are primarily mediated through the modulation of two critical intracellular signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

1. The NF-κB Signaling Pathway:

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the transcription of numerous pro-inflammatory genes.[3] In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate gene transcription.

This compound intervenes in this process by:

  • Inhibiting IκBα phosphorylation and degradation: This prevents the release of NF-κB.[2]

  • Blocking the nuclear translocation of the p65 subunit: This directly impedes the activation of pro-inflammatory gene expression.[2]

The inhibition of the NF-κB pathway is a key mechanism by which BAC exerts its potent anti-inflammatory effects.[4]

2. The MAPK Signaling Pathway:

The MAPK pathway, comprising cascades of kinases like JNK, p38, and ERK, plays a crucial role in translating extracellular signals into cellular responses, including inflammation.[5] LPS stimulation leads to the phosphorylation and activation of these MAPKs.

This compound has been demonstrated to significantly suppress the LPS-induced phosphorylation of JNK, p38, and ERK in a dose-dependent manner.[6] This inhibition of MAPK signaling further contributes to the reduced production of pro-inflammatory cytokines and mediators.[4]

3. Toll-Like Receptor 4 (TLR4) and Upstream Signaling:

Emerging evidence suggests that this compound's influence extends to the initial stages of the inflammatory cascade. It has been shown to inhibit the protein expression of Toll-like receptor 4 (TLR4), the primary receptor for LPS.[2] Furthermore, BAC inhibits the phosphorylation of TAK1, a critical upstream kinase that links TLR4 activation to both the NF-κB and MAPK pathways.[2] This indicates that BAC may exert its anti-inflammatory effects by targeting the inflammatory response at a very early stage.

Visualizing the Mechanism: this compound's Impact on Inflammatory Signaling

To visually represent the intricate molecular interactions, the following diagrams illustrate the key signaling pathways modulated by this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_bac This compound Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MAPK MAPK (JNK, p38, ERK) TAK1->MAPK Phosphorylates IKK IKK TAK1->IKK Phosphorylates IkappaB IκBα IKK->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB (p65) NFkappaB_nucleus NF-κB (p65) NFkappaB->NFkappaB_nucleus Translocates Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, ROS) Gene_Transcription Pro-inflammatory Gene Transcription NFkappaB_nucleus->Gene_Transcription Initiates Gene_Transcription->Pro_inflammatory_Mediators BAC This compound BAC->TLR4 Inhibits expression BAC->TAK1 Inhibits phosphorylation BAC->MAPK Inhibits phosphorylation BAC->IKK Inhibits phosphorylation of IκBα BAC->NFkappaB_nucleus Blocks translocation

Caption: this compound's multi-target inhibition of the TLR4-mediated NF-κB and MAPK signaling pathways.

Part 2: In Vivo Anti-inflammatory Efficacy of this compound

The promising in vitro results for this compound have been corroborated by a number of in vivo studies using animal models of inflammation. These studies provide crucial evidence for its therapeutic potential in complex physiological systems.

Animal Models of Inflammatory Disease

This compound has demonstrated significant anti-inflammatory and therapeutic effects in a variety of preclinical models:

  • Adjuvant-Induced Arthritis (AIA) and Collagen-Induced Arthritis (CIA) in Rats: In these models of rheumatoid arthritis, BAC has been shown to reduce paw swelling, alleviate joint tissue inflammation, and prevent bone destruction.[7][8]

  • Xylene-Induced Ear Edema in Mice: This acute inflammation model has been used to demonstrate the topical anti-inflammatory effects of BAC.[9]

  • Carrageenan-Induced Paw Edema in Rats: Another widely used model of acute inflammation where BAC has shown efficacy in reducing edema.

  • Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice: In this model of psoriasis, BAC was found to relieve symptoms by inhibiting cell proliferation, the release of inflammatory factors, and the accumulation of Th17 cells.[10]

  • LPS-Induced Acute Lung Injury in Rats: Studies have shown that BAC can attenuate the inflammatory response in the lungs following LPS challenge.[11]

Key In Vivo Findings and Mechanistic Insights

Across these models, this compound has been observed to:

  • Reduce Inflammatory Infiltrates: Histopathological analysis has shown a decrease in the infiltration of inflammatory cells into affected tissues.[7]

  • Decrease Pro-inflammatory Cytokine Levels: Systemic and local levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α are significantly reduced following BAC treatment.[8][11]

  • Downregulate Inflammatory Enzymes: The expression of COX-2 in inflamed tissues is downregulated by BAC.[7]

  • Modulate Immune Cell Responses: In the context of psoriasis, BAC has been shown to inhibit the accumulation of pathogenic Th17 cells.[10]

These in vivo findings strongly support the in vitro mechanistic data, indicating that the inhibition of the NF-κB and MAPK pathways is a key driver of this compound's therapeutic effects in inflammatory diseases.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies in rats have shown that BAC is rapidly absorbed after oral administration.[12] However, its oral bioavailability is relatively low, and it has a short pharmacokinetic half-life of less than an hour.[1][7] These factors will need to be considered in the design of effective dosing regimens and may necessitate the exploration of alternative delivery systems to enhance its therapeutic efficacy.

Part 3: Experimental Protocols and Data

To facilitate the replication and extension of research on this compound, this section provides detailed methodologies for key in vitro and in vivo experiments, along with a summary of representative quantitative data.

In Vitro Experimental Workflow: Assessing Anti-inflammatory Activity in Macrophages

G cluster_workflow In Vitro Experimental Workflow cluster_assays Assays start Start: RAW264.7 Macrophage Culture pretreatment Pre-treatment with This compound (various concentrations) start->pretreatment stimulation Stimulation with LPS (e.g., 1 µg/mL) pretreatment->stimulation incubation Incubation (e.g., 24 hours) stimulation->incubation collection Collection of Supernatant and Cell Lysates incubation->collection analysis Analysis collection->analysis elisa ELISA: TNF-α, IL-6, IL-1β, PGE2 analysis->elisa Cytokine/Mediator Quantification griess Griess Assay: Nitric Oxide (NO) analysis->griess NO Quantification western_blot Western Blot: iNOS, COX-2, p-MAPKs, p-IκBα analysis->western_blot Protein Expression/Phosphorylation rt_pcr RT-PCR: mRNA levels of pro-inflammatory genes analysis->rt_pcr Gene Expression if Immunofluorescence: NF-κB p65 nuclear translocation analysis->if Subcellular Localization

Caption: A typical workflow for evaluating the in vitro anti-inflammatory effects of this compound.

Detailed Protocol: Measurement of Nitric Oxide Production

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.

  • Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Quantitative Data Summary: In Vitro Effects of this compound
ParameterCell LineStimulantBAC Concentration% Inhibition (Approx.)Reference
NO ProductionRAW264.7LPS (1 µg/mL)10 µM60-70%[2]
TNF-α ReleaseRAW264.7LPS (1 µg/mL)10 µM50-60%[2]
IL-6 ReleaseRAW264.7LPS (1 µg/mL)10 µM60-75%[2]
PGE2 ProductionRAW264.7LPS (1 µg/mL)10 µM40-50%[2]
p-p38 ExpressionRAW264.7LPS (1 µg/mL)10 µM50-60%[6]
p-JNK ExpressionRAW264.7LPS (1 µg/mL)10 µM45-55%[6]
In Vivo Experimental Workflow: Collagen-Induced Arthritis Model

G cluster_workflow In Vivo Experimental Workflow: Collagen-Induced Arthritis cluster_analysis Analysis start Start: Acclimatize Male Wistar Rats immunization1 Day 0: Primary Immunization (Bovine Type II Collagen in Freund's Complete Adjuvant) start->immunization1 immunization2 Day 7: Booster Immunization (Bovine Type II Collagen in Freund's Incomplete Adjuvant) immunization1->immunization2 treatment_start Day 10-14: Onset of Arthritis Begin this compound Treatment (e.g., daily oral gavage) immunization2->treatment_start monitoring Monitor Daily: - Paw Volume - Arthritis Score - Body Weight treatment_start->monitoring termination Day 21-28: Experiment Termination monitoring->termination collection Sample Collection: - Blood (for serum cytokine analysis) - Paw Tissue (for histology and protein/mRNA analysis) termination->collection analysis Analysis collection->analysis elisa ELISA: Serum IL-1β, TNF-α analysis->elisa histology Histopathology (H&E Staining): Inflammatory Infiltrate, Synovial Hyperplasia, Bone Erosion analysis->histology western_blot Western Blot (Paw Tissue): COX-2, p-p65 analysis->western_blot

Caption: A generalized workflow for assessing the in vivo anti-arthritic effects of this compound.

Detailed Protocol: Assessment of Paw Edema

  • Animal Model: Use a suitable model such as carrageenan-induced paw edema in rats.

  • Baseline Measurement: Measure the initial paw volume of each rat using a plethysmometer.

  • Treatment: Administer this compound or vehicle control orally or intraperitoneally at a predetermined time before the inflammatory insult.

  • Induction of Edema: Inject a sub-plantar injection of 1% carrageenan solution into the right hind paw.

  • Measurement of Edema: Measure the paw volume at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Quantitative Data Summary: In Vivo Effects of this compound
Animal ModelParameterBAC DosageOutcomeReference
Adjuvant-Induced Arthritis (Rat)Paw Swelling1.5 mg/kg (gavage)Significant reduction in paw volume[7]
Collagen-Induced Arthritis (Rat)Arthritis Index1.5 mg/kg (gavage)Significant reduction in arthritis score[8]
Imiquimod-Induced Psoriasis (Mouse)PASI Score1 mg/kg (topical)Significant reduction in psoriasis area and severity index[10]
LPS-Induced Lung Injury (Rat)Lung Wet/Dry Ratio10 mg/kg (i.p.)Significant reduction in pulmonary edema[11]

Part 4: Conclusion and Future Directions

This compound has emerged as a promising natural compound with potent in vitro and in vivo anti-inflammatory properties. Its multi-target mechanism of action, primarily centered on the inhibition of the TLR4-mediated NF-κB and MAPK signaling pathways, provides a strong rationale for its further development as a therapeutic agent for a range of inflammatory diseases.

Future research should focus on several key areas:

  • Pharmacokinetic Optimization: Strategies to improve the oral bioavailability and extend the half-life of this compound, such as novel drug delivery systems, are warranted.

  • Target Identification and Validation: While the effects on NF-κB and MAPK are well-established, further studies to identify and validate direct molecular targets of BAC will provide a more complete understanding of its mechanism of action.

  • Clinical Translation: Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human inflammatory conditions.

  • Combination Therapies: Investigating the synergistic effects of this compound with other anti-inflammatory agents could lead to more effective treatment strategies.

References

  • Zhou, C., Gao, J., Qu, H., Xu, L., Zhang, B., Guo, Q., & Jing, F. (2022). Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells. Evidence-Based Complementary and Alternative Medicine, 2022, 7008907. [Link]

  • Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review. (n.d.). OUCI. [Link]

  • The potential molecular mechanism of the anti-inflammatory effect by BAC. (n.d.). ResearchGate. [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2023). MDPI. [Link]

  • Zhou, C., Gao, J., Qu, H., Xu, L., Zhang, B., Guo, Q., & Jing, F. (2022). Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells. Evidence-Based Complementary and Alternative Medicine, 2022, 7008907. [Link]

  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]

  • Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review. (2025). Frontiers in Pharmacology. [Link]

  • Li, T., et al. (2019). Therapeutic effects of benzoylaconitine and paeoniflorin in rats with collagen-induced arthritis. Brazilian Journal of Medical and Biological Research, 52(11), e8635. [Link]

  • Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review. (n.d.). Frontiers. [Link]

  • Li, B., et al. (2023). Benzoylaconitine Alleviates Progression of Psoriasis via Suppressing STAT3 Phosphorylation in Keratinocytes. International Journal of Molecular Sciences, 24(11), 9576. [Link]

  • Chen, L., et al. (2024). Benzoylmesaconine mitigates NLRP3 inflammasome-related diseases by reducing intracellular K+ efflux and disrupting NLRP3 inflammasome assembly. Phytomedicine, 177, 156154. [Link]

  • Antinociceptive effect and anti-inflammatory activity of 1,4-naphthoquinones in mice. (2024). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Zhou, C., Gao, J., Qu, H., Xu, L., Zhang, B., Guo, Q., & Jing, F. (2022). Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells. ScienceOpen. [Link]

  • Zhou, C., et al. (2021). This compound Modulates LPS-Induced Responses Through Inhibition of Toll-Like Receptor-Mediated NF-κB and MAPK Signaling in RAW264.7 Cells. Inflammation, 44(5), 2018-2032. [Link]

  • Gu, P., Li, J., & Tong, R. (2018). Anti-inflammation and Analgesia Effects of Combination Therapy with this compound and Paeoniflorin. Chinese Journal of Modern Applied Pharmacy, 35(8), 1212-1216. [Link]

  • Zhang, Y., et al. (2021). Anti-inflammatory and anti-rheumatic activities in vitro of alkaloids separated from Aconitum soongoricum Stapf. Experimental and Therapeutic Medicine, 21(5), 1-1. [Link]

  • (PDF) Pharmacological Inhibitors of the NLRP3 Inflammasome. (2019). ResearchGate. [Link]

  • Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review. (2025). ResearchGate. [Link]

  • Lin, L., et al. (2014). Biological activities and pharmacokinetics of aconitine, this compound, and aconine after oral administration in rats. Drug Testing and Analysis, 6(10), 1033-1039. [Link]

  • MAPK Signaling in Inflammatory Cytokines Pathways. (2024). Assay Genie. [Link]

Sources

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Benzoylaconine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of benzoylaconine in human plasma. This compound is a toxic monoester-diterpenoid alkaloid and a primary metabolite of aconitine, a potent cardiotoxin and neurotoxin found in plants of the Aconitum genus. Accurate quantification of this compound in biological matrices is crucial for toxicological investigations, pharmacokinetic studies, and the quality control of traditional medicines. This application note details two effective sample preparation protocols—Solid-Phase Extraction (SPE) and Protein Precipitation (PPT)—and provides optimized chromatographic and mass spectrometric parameters. The method has been validated according to established guidelines, demonstrating excellent linearity, precision, and accuracy.

Introduction: The Significance of this compound Quantification

This compound is a key analyte in clinical and forensic toxicology due to its association with aconitine poisoning. Aconitine-containing herbal preparations are used in some traditional medicine systems, and accidental overdose or improper preparation can lead to severe, life-threatening toxicity. Following ingestion, aconitine is rapidly metabolized to the less toxic this compound and further hydrolyzed to the even less toxic aconine. Therefore, the concentration of this compound in plasma is a critical indicator of exposure to aconitine and is essential for diagnosing and managing poisoning cases[1].

The complexity of the plasma matrix necessitates a highly selective and sensitive analytical method. LC-MS/MS has become the gold standard for this application due to its ability to separate the analyte of interest from endogenous interferences and provide unambiguous identification and quantification through mass-to-charge ratio (m/z) filtering[2]. This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for this compound quantification.

Materials and Reagents

  • Analytes and Internal Standard:

    • This compound (purity ≥98%)

    • Lappaconitine (Internal Standard, IS; purity ≥98%)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium hydroxide (ACS grade)

  • Human Plasma:

    • Blank human plasma (with K2-EDTA as anticoagulant), sourced from certified vendors.

  • Sample Preparation Supplies:

    • For SPE: Oasis HLB 1 mL (30 mg) SPE cartridges

    • For PPT: 1.5 mL polypropylene microcentrifuge tubes

    • Pipettes and tips

    • Vortex mixer

    • Centrifuge

Experimental Protocols

Preparation of Standards and Quality Control Samples

Stock solutions of this compound and the internal standard (lappaconitine) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples are prepared by spiking appropriate amounts of the working standard solutions into blank human plasma. The concentration range for the calibration curve should be selected based on the expected concentrations in unknown samples; a typical range is 0.1 to 100 ng/mL[1].

Plasma Sample Preparation: A Comparative Approach

The success of any LC-MS/MS analysis heavily relies on the quality of the sample preparation[3]. The goal is to remove matrix components that can cause ion suppression or enhancement, while efficiently extracting the analyte of interest. We present two validated methods: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).

Method A: Solid-Phase Extraction (SPE)

SPE is a highly effective technique for sample clean-up and concentration, often resulting in cleaner extracts and reduced matrix effects compared to PPT[4]. The Oasis HLB sorbent is a hydrophilic-lipophilic balanced polymer that provides excellent retention for a broad range of acidic, neutral, and basic compounds, making it well-suited for the extraction of alkaloids like this compound.

SPE Protocol:

  • Conditioning: Condition the Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 200 µL of plasma, add 20 µL of the internal standard working solution and 200 µL of 4% phosphoric acid. Vortex to mix. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% mobile phase A, 5% mobile phase B).

SPE_Workflow Plasma Plasma Sample + IS Load Load Sample Plasma->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (5% Methanol) Load->Wash Elute Elute Analytes (Methanol) Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

Method B: Protein Precipitation (PPT)

PPT is a simpler and faster method for sample preparation, making it suitable for high-throughput analysis[5]. It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins. While efficient, it may result in less clean extracts compared to SPE.

PPT Protocol:

  • Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution. Then, add 300 µL of acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the initial mobile phase composition to minimize solvent effects. Alternatively, a direct injection of the supernatant can be performed, but this may impact chromatographic peak shape.

PPT_Workflow Plasma Plasma Sample + IS Add_ACN Add Acetonitrile Plasma->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Protein Precipitation (PPT) Workflow.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point for the analysis of this compound. Optimization may be required depending on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System UPLC or HPLC system capable of binary gradient elution
Column C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water[6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min[6]
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
1.0
5.0
6.0
6.1
8.0

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)[1]
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
MRM Transitions Compound
This compound
Lappaconitine (IS)

Note: The MRM transitions are based on published literature[1]. The collision energy should be optimized for the specific instrument being used.

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the results, following guidelines from regulatory bodies such as the FDA or EMA.

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Assessed by a calibration curve with at least 6 non-zero points.Correlation coefficient (r²) > 0.99[1]
Accuracy and Precision Accuracy is the closeness of the mean test results to the true value. Precision is the closeness of agreement among a series of measurements. Assessed at LLOQ, low, mid, and high QC levels.Mean accuracy within ±15% of the nominal value (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ)[6][7].
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing blank plasma from at least 6 different sources.No significant interfering peaks at the retention time of the analyte and IS.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte. Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solution.Matrix factor should be consistent across different lots of matrix.
Recovery The efficiency of the extraction procedure. Assessed by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.[8]Should be consistent, precise, and reproducible.
Stability The chemical stability of the analyte in the biological matrix under specific conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).Analyte concentration should be within ±15% of the nominal concentration.

Data Analysis and Quantification

The concentration of this compound in plasma samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. The calibration curve is generated by plotting the peak area ratio against the nominal concentration of the calibration standards and applying a linear regression with a weighting factor of 1/x or 1/x².

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantification of this compound in human plasma. The choice between SPE and PPT for sample preparation allows for flexibility depending on the required sample throughput and desired level of cleanliness of the extract. The provided chromatographic and mass spectrometric conditions serve as an excellent starting point for method implementation. Proper method validation is paramount to ensure the generation of high-quality, reproducible data for clinical and research applications.

References

  • MDPI. (n.d.). Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study.
  • Hindawi. (2018). A Validated LC-MS/MS Method for Simultaneous Determination of Six Aconitum Alkaloids and Seven Ginsenosides in Rat Plasma and Application to Pharmacokinetics of Shen-Fu Prescription.
  • MDPI. (n.d.). A Sensitive, Simple, and Fast LC–MS/MS Method for Quantification of Remifentanil in Human Plasma: Applications in Critically Ill Patients' Plasma during Extracorporeal Membrane Oxygenation.
  • MDPI. (2023). Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats.
  • ResearchGate. (n.d.). Multiple reaction monitoring (MRM) transitions and compound-specific MS parameters.
  • MDPI. (2023). Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics.
  • PubMed. (2011). Simultaneous quantitation of aconitine, mesaconitine, hypaconitine, this compound, benzoylmesaconine and benzoylhypaconine in human plasma by liquid chromatography-tandem mass spectrometry and pharmacokinetics evaluation of "SHEN-FU" injectable powder.
  • NIH. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes.
  • BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for Aconitine Quantification.
  • NIH. (n.d.). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial.
  • ResearchGate. (2025). Determination of cocaine and benzoylecgonine in human plasma by LC-MS/MS.
  • Thermo Fisher Scientific. (n.d.). Sample preparation for mass spectrometry.
  • ResearchGate. (n.d.). (PDF) Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial.
  • NIH. (n.d.). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets.
  • UPCommons. (2024). A UPLC-MS/MS method for quantification of metabolites in the ethylene biosynthesis pathway and its biological validation in Arabidopsis.
  • Journal of Chromatographic Science. (n.d.). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Rapid Simultane.

Sources

Application Note: Robust and Selective Solid-Phase Extraction of Benzoylaconine from Biological Samples for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzoylaconine is a toxic diterpenoid alkaloid and a primary metabolite of aconitine, found in plants of the Aconitum genus. Due to the profound cardiotoxicity and neurotoxicity of Aconitum alkaloids, the accurate and sensitive detection of this compound in biological matrices such as blood, plasma, and urine is critical in both clinical and forensic toxicology.[1] The complexity of these biological samples necessitates a robust sample preparation method to remove endogenous interferences and concentrate the analyte prior to instrumental analysis. Solid-phase extraction (SPE) is a widely adopted technique for this purpose, offering superior selectivity and recovery compared to traditional liquid-liquid extraction methods.[2][3]

This application note provides a detailed protocol for the extraction of this compound from biological samples using mixed-mode solid-phase extraction. The described methodology leverages both reversed-phase and ion-exchange mechanisms to achieve high recovery and extract cleanliness, ensuring reliable quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analyte Properties and Extraction Strategy

A successful SPE method is built upon a thorough understanding of the analyte's physicochemical properties. This compound (C₃₂H₄₅NO₁₀, M.W. 603.7 g/mol ) is a moderately lipophilic molecule containing a tertiary amine group, which imparts a basic character with a predicted pKa of approximately 11.94.[1][4] This dual characteristic—hydrophobicity and a readily protonated amine—makes it an ideal candidate for mixed-mode SPE.

Our strategy employs a mixed-mode cation exchange (MCX) sorbent. This type of sorbent features both hydrophobic (e.g., C8 or C18) and strong cation exchange (e.g., sulfonic acid) functional groups. The protocol is designed to:

  • Enhance Retention: At an acidic pH, the tertiary amine of this compound will be protonated, allowing for strong retention via ion exchange, while the overall molecule is also retained by hydrophobic interactions.

  • Improve Wash Efficiency: The strong binding to the sorbent permits the use of rigorous wash steps to remove a wide range of neutral and acidic interferences.

  • Ensure Selective Elution: By increasing the pH of the elution solvent, the amine group is neutralized, disrupting the ionic interaction and allowing for the selective elution of this compound with an organic solvent.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from sample pretreatment to final analysis.

SPE_Workflow Figure 1: this compound SPE Workflow cluster_pre Sample Pretreatment cluster_spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) cluster_post Post-Extraction cluster_analysis Analysis Sample Biological Sample (e.g., 1 mL Plasma) Pretreat Dilute with Acidic Buffer (e.g., 1 mL 2% Formic Acid) Sample->Pretreat Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Acidified Water) Condition->Equilibrate Load 3. Load (Pretreated Sample) Equilibrate->Load Wash1 4. Wash 1 (Acidified Water) Load->Wash1 Wash2 5. Wash 2 (Methanol) Wash1->Wash2 Elute 6. Elute (Ammoniated Methanol) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: SPE workflow for this compound extraction.

Detailed Protocol

This protocol is optimized for a 1 mL biological sample (plasma or urine) using a 30 mg/1 mL mixed-mode cation exchange SPE cartridge.

Materials and Reagents
  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (MCX), 30 mg bed mass, 1 mL reservoir.

  • Methanol (MeOH): HPLC grade.

  • Acetonitrile (ACN): HPLC grade.

  • Formic Acid (FA): LC-MS grade.

  • Ammonium Hydroxide (NH₄OH): ACS grade.

  • Water: Deionized (DI) or HPLC grade.

  • Sample Pretreatment Solution: 2% Formic Acid in DI Water.

  • Wash Solution 1: 2% Formic Acid in DI Water.

  • Wash Solution 2: Methanol.

  • Elution Solution: 5% Ammonium Hydroxide in Methanol (v/v). Prepare fresh.

  • Reconstitution Solution: 10:90 Acetonitrile:Water with 0.1% Formic Acid.

Protocol Steps
  • Sample Pretreatment:

    • Pipette 1.0 mL of the biological sample (plasma, serum, or urine) into a clean centrifuge tube.

    • Add 1.0 mL of the Sample Pretreatment Solution (2% FA in water).

    • Vortex for 30 seconds to mix and precipitate proteins.

    • Centrifuge at 4000 rpm for 10 minutes. The supernatant will be loaded onto the SPE cartridge. This step ensures the sample is at the optimal pH for binding and removes precipitated proteins that could clog the cartridge.[3]

  • SPE Cartridge Conditioning:

    • Place the MCX cartridges onto an SPE manifold.

    • Pass 1 mL of Methanol through each cartridge. This wets the sorbent and activates the hydrophobic reversed-phase functional groups.

    • Do not allow the sorbent bed to go dry.

  • SPE Cartridge Equilibration:

    • Pass 1 mL of DI Water with 2% Formic Acid through each cartridge. This step prepares the sorbent with the same pH as the sample, ensuring optimal retention and priming the ion-exchange sites.[5]

    • Do not allow the sorbent bed to go dry.

  • Sample Loading:

    • Load the supernatant from the pretreated sample (Step 1) onto the conditioned and equilibrated cartridge.

    • Apply a slow, steady flow rate of approximately 1-2 mL/minute. A slow flow rate is crucial to allow sufficient interaction time between the analyte and the sorbent.

  • Washing:

    • Wash 1 (Aqueous Wash): Pass 1 mL of Wash Solution 1 (2% FA in water) through the cartridge. This removes polar, water-soluble interferences without affecting the ionically and hydrophobically bound this compound.

    • Wash 2 (Organic Wash): Pass 1 mL of Wash Solution 2 (Methanol) through the cartridge. This step removes non-polar interferences that are retained by hydrophobic interaction but are not basic enough to be retained by ion exchange.

    • Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove any residual wash solvents.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Add 1.0 mL of the Elution Solution (5% NH₄OH in Methanol) to the cartridge. The basic nature of this solution neutralizes the charge on the this compound molecule, disrupting its binding to the cation exchange sites and allowing it to be eluted by the methanol.[6]

    • Allow the solvent to soak for 1 minute before applying a slow flow to elute the sample.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of the Reconstitution Solution.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Performance Characteristics

The following table summarizes the expected performance of this SPE protocol for the extraction of this compound from human plasma, as validated for LC-MS/MS analysis.[7][8][9]

ParameterResult
Analyte This compound
Biological Matrix Human Plasma
SPE Sorbent Mixed-Mode Cation Exchange
Recovery > 85%
Precision (RSD) < 10%
Matrix Effect < 15%
Limit of Quantification (LOQ) ~0.1 ng/mL

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Recovery Sample Loading pH too high: Analyte not fully protonated, leading to poor ionic retention.Ensure sample is adequately acidified during pretreatment.
Elution solvent not basic enough: Incomplete neutralization of the analyte, leading to poor elution.Prepare fresh elution solvent (5% NH₄OH in MeOH). Ensure thorough mixing.
Flow rate too high: Insufficient interaction time during loading or elution.Reduce flow rate during sample loading and elution steps to 1-2 mL/min.
Sorbent bed dried out before loading: Deactivation of the sorbent.Do not let the sorbent go dry after the conditioning and equilibration steps.
High Matrix Effects / Dirty Extract Inadequate washing: Endogenous interferences are co-eluted with the analyte.Ensure both aqueous and organic wash steps are performed. Increase wash volume if necessary.
Insufficient drying: Residual wash solvent can interfere with elution and subsequent analysis.Increase drying time after the wash steps to at least 5 minutes under vacuum.
Poor Reproducibility (High %RSD) Inconsistent flow rates: Variable extraction efficiency between samples.Use a positive pressure manifold for better flow control over vacuum.
Incomplete protein precipitation: Cartridge plugging leads to inconsistent flow.Ensure thorough vortexing and centrifugation during sample pretreatment.

Conclusion

This application note details a highly selective and robust solid-phase extraction protocol for the determination of this compound in complex biological matrices. By utilizing a mixed-mode cation exchange sorbent, this method effectively isolates the basic, moderately hydrophobic analyte from endogenous interferences, providing a clean extract suitable for sensitive LC-MS/MS analysis. The principles and steps outlined herein provide a solid foundation for researchers in clinical and forensic toxicology to achieve reliable and reproducible results for this compound quantification.

References

  • PubMed. (n.d.). Isolation of benzoylecgonine from urine using solid-phase extraction.
  • OpenBU. (n.d.). An evaluation of commercially available solid phase extraction cartridges for the isolation of synthetic cannabinoid metabolites from urine.
  • MDPI. (n.d.). Method Development and Validation for Beta-Agonists in Liver and Urine using UHPLC-MS/MS, according to EU-Legislation 2021/808.
  • Semantic Scholar. (n.d.). ZIF-8 Selective Dispersive Solid‐Phase Extraction‐LC‐MS/MS Method for the Determination of Aconitine alkaloids in.
  • Agilent. (n.d.). Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development.
  • YouTube. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals.
  • NIH. (n.d.). ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies.
  • PubMed. (n.d.). Determination of Aconitum alkaloids in blood and urine samples. I. High-performance liquid chromatographic separation, solid-phase extraction and mass spectrometric confirmation.
  • SpringerLink. (n.d.). Improved Solid-Phase Extraction Method Systematic Toxicological Analysis Biological Fluids2001.
  • PubMed Central. (n.d.). A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood.
  • ResearchGate. (2018, November 16). Development and Validation of an Analytical Method for the Simultaneous Determination of Benzoylecgonine and Ecgonine Methyl Ester in Human Urine by Gas Chromatography/Mass Spectrometry.
  • Hindawi. (n.d.). A Validated LC-MS/MS Method for Simultaneous Determination of Six Aconitum Alkaloids and Seven Ginsenosides in Rat Plasma and Application to Pharmacokinetics of Shen-Fu Prescription.
  • ResearchGate. (2015, November 18). (PDF) Solid-Phase Extraction and GC/MS Quantitation of Cocaine, Ecgonine Methyl Ester, Benzoylecgonine, and Cocaethylene from Meconium, Whole Blood, and Plasma.
  • PubChem. (n.d.). This compound.
  • University of Malta. (2024, March 28). Partial validation for the analysis of benzoylecgonine and opiates in urine using solid phase extraction and GC/MS.
  • PubMed. (n.d.). Simultaneous quantitation of aconitine, mesaconitine, hypaconitine, this compound, benzoylmesaconine and benzoylhypaconine in human plasma by liquid chromatography-tandem mass spectrometry and pharmacokinetics evaluation of "SHEN-FU" injectable powder.
  • NIH. (n.d.). Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation.
  • ResearchGate. (2025, August 10). (PDF) Determination of aconitine in body fluids by LC-MS-MS.
  • ChemicalBook. (2025, December 20). This compound.
  • PubMed. (n.d.). Formation of Benzoylecgonine Isopropyl Ester Following Solid-Phase Extraction.
  • Supelco. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Matrix Effects in Benzoylaconine Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Benzoylaconine bioanalysis. As a Senior Application Scientist, I've designed this guide to address the common and often frustrating challenges associated with matrix effects in LC-MS/MS assays. This resource moves beyond simple protocols to explain the underlying causes of these issues and provide field-proven, robust solutions. Our goal is to empower you with the knowledge to develop, troubleshoot, and validate reliable bioanalytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What exactly is a "matrix effect" and why is it a significant problem for this compound analysis?

Answer:

A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, often unseen, components in the sample matrix.[1][2] In simpler terms, something from your sample (e.g., plasma, urine) is either suppressing or enhancing the signal of this compound at the mass spectrometer's ion source.[3][4] This is a critical issue because it directly impacts the accuracy, precision, and sensitivity of your quantitative results.

From the Field: this compound, a primary metabolite of Aconitine, is analyzed in complex biological matrices like plasma, blood, and tissue homogenates.[5][6] These matrices are rich in endogenous substances, with phospholipids being the most notorious culprits for causing ion suppression in positive electrospray ionization (+ESI) mode, which is typically used for this compound.[7][8] These phospholipids often share similar chromatographic behavior with analytes of interest, leading them to co-elute and compete for ionization, ultimately reducing the analyte's signal.[7]

Q2: My this compound signal is inconsistent and recovery is low. How do I know if this is a matrix effect?

Answer:

Inconsistent signal and low recovery are classic symptoms of matrix effects. To definitively diagnose the issue, a post-extraction addition experiment is the gold standard.

Experimental Protocol: Assessing Matrix Factor

This protocol is aligned with the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[5][9][10]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and the internal standard (IS) into the final mobile phase solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (from at least six different sources) using your established procedure.[9][10] After the final evaporation step, reconstitute the dried extract with the same solution used in Set A.

    • Set C (Pre-Extraction Spike): Spike blank biological matrix with this compound and IS before extraction and process as usual.

  • Analyze and Calculate:

    • Inject all three sets into the LC-MS/MS system.

    • Matrix Factor (MF): Calculate this by dividing the peak area of the analyte in Set B by the peak area in Set A. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

    • Recovery (RE): Calculate this by dividing the peak area of the analyte in Set C by the peak area in Set B.

    • Overall Process Efficiency: This is calculated by dividing the peak area in Set C by the peak area in Set A.

Trustworthy Interpretation: According to regulatory guidelines, the precision (%CV) of the matrix factor across the different sources of the matrix should not exceed 15%.[9] If you observe significant variability or a consistent suppression/enhancement, it's time to optimize your sample preparation and chromatography.

Q3: I'm using Protein Precipitation (PPT), but still see significant matrix effects. What's wrong?

Answer:

This is a very common scenario. While Protein Precipitation (PPT) with a solvent like acetonitrile is fast and effective at removing proteins, it is notoriously poor at removing phospholipids.[7][11][12] After the "crash," these phospholipids remain soluble in the supernatant that you inject onto your LC-MS system.

The Causality: Phospholipids have a polar head group and a non-polar tail. This amphipathic nature means they are not fully removed by a simple protein crash and can wreak havoc in two ways:

  • Direct Co-elution: They can elute at the same time as this compound, causing direct ion suppression.[7]

  • Column Fouling: They can accumulate on the analytical column and elute unpredictably in later injections, causing random signal suppression and carryover.[11][13]

dot graph TD { layout=dot; rankdir=LR; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label = "Diagram: Why Protein Precipitation is Often Insufficient."; fontsize = 10; fontname = "Arial"; fontcolor = "#202124"; margin = 0; } enddot Caption: Diagram: Why Protein Precipitation is Often Insufficient.

Solution: You need a more selective sample preparation technique.

Q4: What is the best sample preparation strategy to remove phospholipids for this compound analysis?

Answer:

The best strategy involves moving beyond simple PPT to more selective techniques like Solid-Phase Extraction (SPE) or specialized phospholipid removal plates.[6][14][15]

Technique Principle Pros Cons Best For...
Protein Precipitation (PPT) Protein denaturation and removal by centrifugation/filtration.[12][16]Fast, inexpensive, simple.Does not remove phospholipids. [11] Low analyte recovery.High-throughput screening where precision is less critical.
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.[17]Can be very clean. Inexpensive solvents.Labor-intensive, uses large solvent volumes, can be difficult to automate.When SPE method development is challenging.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[15]High recovery, very clean extracts, can be automated.Higher cost per sample, requires method development.Gold standard for regulated bioanalysis.
Phospholipid Depletion (PLD) Specialized plates/cartridges that selectively remove phospholipids while allowing the analyte to pass through.[7][11]Very fast, highly effective at phospholipid removal, simple workflow.Higher cost per sample.High-throughput labs needing cleaner samples than PPT without full SPE.

Expert Recommendation: For robust and reliable this compound quantitation, Solid-Phase Extraction (SPE) is the preferred method. Given this compound's chemical properties (a basic amine), a mixed-mode cation exchange SPE sorbent often provides the best results. This allows you to use orthogonal washing steps (e.g., organic and aqueous washes) to effectively remove neutral and acidic interferences like phospholipids before eluting your target analyte.

Workflow: Mixed-Mode Cation Exchange SPE

dot graph TD { layout=dot; rankdir=TB; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label = "Diagram: A robust SPE workflow for this compound."; fontsize = 10; fontname = "Arial"; fontcolor = "#202124"; margin = 0; } enddot Caption: A robust SPE workflow for this compound.

Q5: Can I just use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects?

Answer:

Yes, a SIL-IS is the best tool to compensate for matrix effects, but it is not a substitute for good sample preparation and chromatography.[18]

The Rationale: A SIL-IS (e.g., this compound-d3) is chemically identical to the analyte and will therefore co-elute and experience the exact same degree of ion suppression or enhancement.[18] By calculating the peak area ratio of the analyte to the IS, the variability caused by the matrix effect is normalized. This is the cornerstone of modern quantitative bioanalysis by LC-MS.[19]

Trustworthiness Check (Self-Validation): While a SIL-IS is powerful, it can mask underlying problems.[18] Severe ion suppression can reduce the signal of both the analyte and the IS to a point where sensitivity and precision are compromised, especially at the Lower Limit of Quantitation (LLOQ).

The Senior Scientist's Rule: Always combine a clean-up strategy with a SIL-IS.

  • Minimize the effect with effective sample preparation (like SPE).

  • Compensate for the remaining effect with a SIL-IS.

This dual approach ensures your method is not only accurate but also rugged, reproducible, and sensitive enough to meet regulatory standards.[5][20]

Q6: My chromatography is very fast (UHPLC), but I'm still having issues. Could this be part of the problem?

Answer:

Absolutely. The move to ultra-fast "ballistic" gradients, while excellent for throughput, significantly increases the risk of matrix effect-related problems.[11]

The Causality: Fast gradients often have insufficient time or elution strength to wash strongly retained, late-eluting matrix components (like phospholipids) off the column.[11] These components then build up, leading to a gradual decline in performance, shifting retention times, and carryover that can affect subsequent injections.[13]

Troubleshooting Your Gradient:

  • Monitor Phospholipids: Perform a blank injection after running a series of processed samples. Use a generic MRM transition for phospholipids (e.g., m/z 184 -> 184) to see where they are eluting in your gradient.[13] You may be surprised to see a large, broad peak eluting long after your analyte.

  • Incorporate a Strong Wash Step: Add a high-organic wash (e.g., 95-100% isopropanol or acetonitrile) at the end of your gradient for a sufficient time to flush the column.

  • Consider a Divert Valve: Program the divert valve to send the highly organic column wash to waste instead of the MS source. This prevents the source from being fouled by the very components you are trying to remove.[21]

References

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. (2022). American Pharmaceutical Review. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2021). Molecules. [Link]

  • Troubleshooting LC and MS Systems. (2022). YouTube. [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. (2014). Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbio. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. [Link]

  • Bioanalytical Sample Preparation. Agilent Technologies. [Link]

  • Sample preparation in a bioanalytical workflow – part 1. (2018). YouTube. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2014). Journal of Analytical Science and Technology. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Frontage Laboratories. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex. [Link]

  • Stable Isotope-Labeled Products For Metabolic Research. Eurisotop. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Ion suppression correction and normalization for non-targeted metabolomics. (2022). Communications Biology. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]

  • Pitfalls in LC-MS(-MS) Analysis. GTFCh. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (2005). Rapid Communications in Mass Spectrometry. [Link]

  • An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Quinta Analytica. [Link]

  • Recent advances in bioanalytical sample preparation for LC-MS analysis. (2012). Bioanalysis. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS). [Link]

  • New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review. [Link]

  • Dr. Ehrenstorfer - Introduction to stable isotope internal standards. (2017). YouTube. [Link]

Sources

Technical Support Center: Benzoylaconine Solubility & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BAC-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Overcoming Solubility and Stability Challenges of Benzoylaconine (BAC) in Aqueous Systems[1]

Executive Summary & Physicochemical Profile[2][3][4][5]

Welcome to the Technical Assistance Center. You are likely encountering precipitation or degradation when working with this compound (BAC).[1][2] This is a common issue stemming from the molecule's diterpenoid alkaloid structure. Unlike simple salts, BAC possesses a bulky, lipophilic skeleton and a hydrolyzable ester bond that dictates strict pH limits.[1][2]

To solve this, we must first understand the molecule's behavior:

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula

High MW (~603.7 g/mol ) contributes to poor dissolution kinetics.[1][2]
Key Functional Groups Tertiary Amine (

), C-14 Benzoate Ester
The amine is the key to solubility (protonation).[1][2] The ester is the key to instability (hydrolysis).
pKa (Approximate) ~7.5 - 8.0 (Basic Nitrogen)At pH 7.4 (physiological), a significant fraction is uncharged and lipophilic, leading to precipitation.[1][2]
LogP ~ -0.3 to 1.2 (pH dependent)While technically amphiphilic, the crystal lattice energy often resists aqueous solvation without ionization.[1][2]

The Core Conflict: To dissolve BAC, you often need to lower the pH (protonate the amine). However, if you lower it too much or raise it (alkaline), you risk altering the molecule or triggering hydrolysis.[1][2]

Decision Matrix: Selecting the Right Solubilization Strategy

Do not blindly add DMSO. Choose your protocol based on your downstream application.[1]

Solubility_Decision_Tree Start START: What is your application? App_Type Application Type Start->App_Type HPLC Analytical (HPLC/LC-MS) App_Type->HPLC Quantification Cell In Vitro (Cell Culture) App_Type->Cell Cytotoxicity/Signaling Animal In Vivo (Animal Studies) App_Type->Animal PK/PD Studies Method_A Method A: Acidic Methanol (Stable, High Solubility) HPLC->Method_A Method_B Method B: DMSO Stock (Limit < 0.1% v/v final) Cell->Method_B Method_C Method C: Cyclodextrin/Micelles (Biocompatible, No DMSO) Animal->Method_C Check_Precip Precipitation Check: Is buffer pH > 7.4? Method_B->Check_Precip Dilution Step Check_Precip->Method_B No (Stable) Check_Precip->Method_C Yes (Risk of ppt)

Figure 1: Decision tree for selecting the appropriate solubilization method based on experimental end-points.

Validated Protocols

Method A: Acidic Methanol (For HPLC/Analytical Standards)

Best for: Storage standards, LC-MS injection, purity analysis.[1][2]

The Science: Methanol disrupts the crystal lattice, while the acid ensures the nitrogen is fully protonated (


), preventing aggregation.[2]
  • Weighing: Weigh 1 mg of this compound.

  • Solvent Prep: Prepare a solution of Methanol + 0.1% Formic Acid (or 0.01N HCl).[1][2]

  • Dissolution: Add 1 mL of the solvent to the powder. Vortex for 30 seconds.[1]

  • Storage: Store at -20°C.

    • Stability Note: Stable for 3-6 months.[1] The acidic environment prevents the "saponification" (hydrolysis) of the benzoate ester.

Method B: DMSO Stock with Step-Down Dilution (For In Vitro Assays)

Best for: Cell culture where low DMSO tolerance is acceptable.[1][2]

The Science: DMSO is a universal solvent for alkaloids. However, "crashing out" occurs when diluting a high-concentration DMSO stock directly into a high-pH aqueous buffer (like PBS pH 7.4).[1][2]

  • Stock Preparation: Dissolve BAC in 100% anhydrous DMSO to a concentration of 10 - 50 mM .

    • Tip: Sonicate for 1-2 minutes if visual particulates remain.[1]

  • Intermediate Dilution (Critical Step): Do not dilute directly to the final well concentration if the jump is large (e.g., 1000x).

    • Perform a 1:10 dilution into PBS adjusted to pH 6.0 .

    • Why? The slightly lower pH keeps the drug soluble during the transition from organic to aqueous phase.

  • Final Application: Add the intermediate solution to your cell media. Ensure final DMSO concentration is < 0.1% (or as tolerated by your cell line).[1][2]

Method C: Cyclodextrin Complexation (For In Vivo/High Dose)

Best for: Animal injections where DMSO is toxic, or when high aqueous concentrations are required at neutral pH.[1][2]

The Science: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" inclusion complex.[1] The lipophilic benzoyl ring of BAC sits inside the hydrophobic cavity of the CD, while the hydrophilic exterior interacts with water.
  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or saline.[1]
    
  • Addition: Add BAC powder to the vehicle.

  • Energy Input: This is not instantaneous. You must shake/rotate at room temperature for 2-4 hours or sonicate for 30 mins.

  • Filtration: Filter sterilize (0.22 µm).

  • Result: This yields a clear solution stable at neutral pH without organic solvents.[2]

Stability & Degradation Mechanisms[3][5][6]

Users often confuse "insolubility" with "degradation."[1] If your HPLC peak area is decreasing, BAC is likely hydrolyzing.[1][2]

This compound is an intermediate in the hydrolysis pathway of Aconitine. It is unstable in alkaline conditions .

Degradation_Pathway cluster_conditions Stability Window Aconitine Aconitine (Diester) BAC This compound (Mono-ester) Aconitine->BAC Hydrolysis (C-8) Fast at pH > 8 Slow at pH 7 Aconine Aconine (Amine Alcohol) BAC->Aconine Hydrolysis (C-14) Requires Heat or High pH (>9) Safe Safe Zone: pH 3.0 - 5.5 Temp < 25°C

Figure 2: Hydrolysis pathway. BAC is the product of Aconitine hydrolysis but can further degrade into Aconine if pH is uncontrolled.

Critical Warning: Never use alkaline buffers (Carbonate, Tris pH > 8.[1][2]0) for storage.[1][2][3] The ester bond at C-14 will cleave, rendering the molecule inactive (Aconine).[1]

Frequently Asked Questions (FAQ)

Q1: My solution turned cloudy when I added the DMSO stock to my cell media. Why? A: This is "solvent shock."[2] You likely diluted a high-concentration stock (e.g., 50 mM) directly into a pH 7.4 buffer.[1][2] The rapid change in solvent polarity and the neutral pH caused the uncharged BAC to precipitate. Fix: Use the Method B step-down dilution technique or slightly acidify your media (if cells tolerate pH 6.8-7.[1]0) to keep the nitrogen protonated.

Q2: Can I autoclave this compound solutions? A: Absolutely not. The high heat and pressure will instantly hydrolyze the ester bond, converting your active BAC into Aconine. Always use 0.22 µm filtration for sterilization.[1]

Q3: I see two peaks in my HPLC chromatogram. Is my compound impure? A: Check the retention times. If the new peak is more polar (elutes earlier on Reverse Phase), it is likely Aconine (degradation product).[1][2] If it is less polar (elutes later), it might be unhydrolyzed Aconitine (impurity from the source).[1][2] Ensure your mobile phase is acidic (0.1% Formic Acid) to prevent on-column degradation and peak tailing.[1]

Q4: Is this compound as toxic as Aconitine? A: No, but treat it with extreme caution. Literature suggests BAC is approximately 100-fold less toxic than Aconitine, but it still acts on voltage-gated sodium channels.[1][2] Always wear PPE and handle in a fume hood.

References

  • Cammilleri, G., et al. (2021). "Analytical Methods for the Detection of Aconitum Alkaloids in Biological Matrices."[2] Journal of Analytical Toxicology.

  • Zhang, H., et al. (2016). "Metabolism and pharmacokinetics of aconitine and its hydrolysis products."[2][4] Drug Metabolism Reviews.

  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers."[1][2] Advanced Drug Delivery Reviews.

  • PubChem Database. "this compound Compound Summary." National Center for Biotechnology Information.[1]

  • Wang, Y., et al. (2012). "Stability of diester-diterpenoid alkaloids from the roots of Aconitum carmichaelii in aqueous solutions."[2] China Journal of Chinese Materia Medica. (Validates the pH-dependent hydrolysis pathway).

Sources

Troubleshooting inconsistent results in Benzoylaconine bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Senior Application Scientist (Bioanalytical & Electrophysiology Division) Topic: Troubleshooting Inconsistent Results in Benzoylaconine (BAC) Assays

Core Mechanism & Stability Profile

Before troubleshooting specific symptoms, it is critical to understand that This compound (BAC) is not a static molecule. It is a transitional metabolite in a hydrolysis cascade. Inconsistent results often stem from the molecule degrading during the assay or being formed unintentionally from Aconitine in the sample matrix.

The Hydrolysis Cascade: Aconitine (Diester)


This compound (Monoester) 

Aconine (Amine Alcohol).
  • Key Instability Factor: This process is pH-dependent . Alkaline conditions accelerate the conversion of BAC to the inactive Aconine.

  • Mechanism of Action: BAC binds to Voltage-Gated Sodium Channels (Nav) , specifically at Site 2 (neurotoxin binding site). It modifies gating by slowing inactivation, keeping the channel open longer.[1]

Visualizing the Instability Pathway

Figure 1: The degradation pathway of Aconitine alkaloids. Note that BAC is an intermediate; improper pH control leads to loss of BAC (to Aconine) or artificial gain of BAC (from Aconine).

HydrolysisPathway cluster_conditions Critical Control Factors Aconitine Aconitine (Diester Alkaloid) High Toxicity BAC This compound (BAC) (Monoester Alkaloid) Target Analyte Aconitine->BAC Hydrolysis (C8) pH > 7.0 or Enzymes Aconine Aconine (Hydrolyzed Amine) Low Toxicity BAC->Aconine Hydrolysis (C14) pH > 8.0 Temp > 25°C Factor1 pH Control: Acidic (pH 3-5) stabilizes BAC Factor2 Temp Control: Keep at 4°C to slow hydrolysis

Caption: The hydrolysis cascade of Aconitine alkaloids. BAC is an intermediate product; alkaline pH or enzymatic activity drives the reaction toward Aconine, causing signal loss.

Troubleshooting Guides (Q&A)
Category A: Functional Bioassays (Cellular/Electrophysiology)

Q: My IC50/EC50 values for this compound are shifting significantly between experimental runs. Why?

A: This is likely due to State-Dependent Binding issues or Stock Solution Degradation .

  • Check Channel State: BAC, like other Site 2 toxins, has a higher affinity for the open state of the sodium channel.

    • The Fix: Ensure your voltage-clamp protocols are identical. If you hold the cell at a very negative potential (e.g., -120 mV) where channels are closed/resting, BAC binding is slow. You must use a use-dependent protocol (repetitive depolarization) to open channels and allow BAC access.

  • Check Stock Solvent: BAC is a monoester.[2][3] If stored in a basic buffer or protic solvent (like water/methanol mix) at room temperature for long periods, it hydrolyzes to Aconine (which is 10-100x less potent).

    • The Fix: Store stocks in 100% DMSO at -20°C. Do not make aqueous dilutions until the moment of the assay.

Q: I see high variability in cell toxicity assays (MTT/CCK-8).

A: This is often an incubation time artifact .

  • Mechanism:[1][2][4][5] BAC toxicity is time-dependent because it requires the accumulation of intracellular Na+, which reverses the Na+/Ca2+ exchanger, leading to Ca2+ overload and apoptosis.

  • The Fix: Standardize incubation times rigidly (e.g., exactly 24 hours). Short incubations (<4 hours) may not reflect true toxicity. Ensure culture media pH does not drift alkaline during incubation.

Category B: Analytical Readouts (LC-MS/MS)

Q: I am recovering less this compound than I spiked into my plasma samples (Low Recovery).

A: This is a classic Non-Specific Binding (NSB) or Matrix Effect issue.

  • Cause 1: Adsorption. Aconitum alkaloids are "sticky" and hydrophobic. They bind to polypropylene tubes.

    • The Fix: Use silanized glass vials or low-binding polypropylene. Add 0.1% Formic Acid to your collection tubes to keep the analyte charged (protonated) and soluble.

  • Cause 2: Ion Suppression. Phospholipids in plasma suppress the ionization of BAC in the MS source.

    • The Fix: Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) . PPT leaves too many phospholipids.

Q: I am detecting this compound in samples that should only contain Aconitine (False Positives).

A: You are inducing ex vivo hydrolysis .

  • Mechanism:[1][2][4][5] Esterases in the blood sample are converting Aconitine to BAC after collection but before analysis.

  • The Fix: You must use a collection tube containing an esterase inhibitor. Sodium Fluoride (NaF) is essential. Heparin or EDTA alone is insufficient to stop esterase activity at room temperature.

Visualizing the Troubleshooting Workflow

Figure 2: Decision tree for isolating the root cause of inconsistent BAC data.

TroubleshootingTree Start Start: Inconsistent BAC Data CheckType Assay Type? Start->CheckType Functional Functional (Cell/Patch Clamp) CheckType->Functional Analytical Analytical (LC-MS/MS) CheckType->Analytical FuncQ1 Is potency decreasing? Functional->FuncQ1 AnaQ1 False High BAC? Analytical->AnaQ1 FuncSol Check Hydrolysis: Is Stock pH > 7? FuncQ1->FuncSol Yes FuncProto Check Protocol: Use Repetitive Pulses FuncQ1->FuncProto No (Data Noisy) AnaEsterase Ex Vivo Hydrolysis: Add NaF to blood AnaQ1->AnaEsterase Yes AnaRec Low Recovery? AnaQ1->AnaRec No AnaMatrix Matrix Effect: Switch to SPE AnaRec->AnaMatrix

Caption: Diagnostic workflow distinguishing between biological variance (functional) and sample handling errors (analytical).

Data Summary: Extraction & Stability

Use this table to select the correct sample preparation method based on your matrix complexity.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)Recommendation for BAC
Matrix Removal Poor (Phospholipids remain)ModerateExcellentHigh (Required for low LOQ)
Recovery Variable (Matrix Effects)High (>85%)Consistent (>90%)SPE (MCX Cartridges)
pH Sensitivity Low controlRequires pH adjustmentPrecise pH controlCritical (Keep acidic)
Throughput HighLowModerateModerate
References
  • Hydrolysis Kinetics: Studies on hydrolysis of aconitine. (2025).[2][3][6][7][8][9] HPLC-MS analysis confirms this compound is the major hydrolysis product of Aconitine, eventually degrading to Aconine.[9]

  • Pharmacokinetics & Toxicity: Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review. (2025).[2][3][6][7][8][9] Frontiers in Pharmacology.

  • Mechanism of Action (Nav Channels): Mechanisms of Drug Binding to Voltage-Gated Sodium Channels. (2017).[3][10] Explains the site 2 binding mechanism relevant to Aconitum alkaloids.

  • Matrix Effects in LC-MS: Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025).[2][3][6][7][8][9]

  • Sample Stability (Esterases): Systematic Troubleshooting for LC/MS/MS - Analyte Stability. (2014).[2][11] Highlights the necessity of Sodium Fluoride (NaF) to prevent ester hydrolysis in plasma.

Sources

Validation & Comparative

A Comparative Analysis of Benzoylaconine Content in Aconitum Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of benzoylaconine content across various Aconitum species. It is intended for researchers, scientists, and drug development professionals working with these potent medicinal plants. This document offers an in-depth examination of the chemical landscape of Aconitum, focusing on the monoester-diterpenoid alkaloid, this compound. We will delve into the factors influencing its concentration, robust analytical methodologies for its quantification, and a comparative overview of its presence in different species.

Introduction: The Significance of this compound in Aconitum Alkaloid Profile

The genus Aconitum, commonly known as monkshood or wolfsbane, encompasses over 350 species, many of which have been utilized in traditional medicine for centuries.[1] These plants are rich in a diverse array of C19 and C20-diterpenoid alkaloids, which are responsible for both their therapeutic effects and profound toxicity.[2] The alkaloids are broadly classified into three types: the highly toxic diester-diterpenoid alkaloids (DDAs) such as aconitine, the less toxic monoester-diterpenoid alkaloids (MDAs) including this compound, and the relatively non-toxic amine-diterpenoid alkaloids.[3][4]

This compound is a key monoester-diterpenoid alkaloid that is primarily formed through the hydrolysis of more toxic diester-diterpenoid alkaloids like aconitine during processing.[4][5] This conversion is a critical step in traditional medicine practices to reduce the toxicity of Aconitum preparations.[3] The toxicity of this compound is approximately 100 times lower than that of aconitine.[5] Given its reduced toxicity and significant pharmacological activities, the accurate quantification and comparative analysis of this compound in different Aconitum species are of paramount importance for quality control, drug development, and ensuring the safety of herbal preparations.

Comparative Analysis of this compound Content

The concentration of this compound exhibits significant variation among different Aconitum species and is heavily influenced by processing methods. Unprocessed plant material generally contains low levels of this compound, while processed preparations show a substantial increase.

Aconitum SpeciesPlant PartProcessing StatusThis compound Content (mg/g)Reference
Aconitum tuberTuberUnprocessed0.16 ± 0.008[3]
Aconitum tuberTuberProcessed0.67 ± 0.02[3]
Aconitum carmichaeliRootProcessed0.017% (as Benzoylmesaconine)[1]
Aconitum hemsleyanumRootProcessed0.004% (as Benzoylmesaconine)[1]
Aconitum pendulumRootProcessed0.008% (as Benzoylmesaconine)[1]
Aconitum transsectumRootProcessed0.114% (as Benzoylmesaconine)[1]

Note: The data for A. carmichaeli, A. hemsleyanum, A. pendulum, and A. transsectum are for benzoylmesaconine, a closely related monoester-diterpenoid alkaloid. While specific quantitative data for this compound across a wide range of species is limited in the readily available literature, this table illustrates the significant impact of processing and the species-dependent variation.

Factors Influencing this compound Content

The concentration of this compound in Aconitum species is not static and is influenced by a multitude of factors. Understanding these variables is crucial for the standardization and quality control of Aconitum-derived products.

Processing Methods

Processing is the most significant factor affecting this compound content. Traditional methods, such as boiling or steaming, are designed to hydrolyze the highly toxic diester-diterpenoid alkaloids (e.g., aconitine) into the less toxic monoester-diterpenoid alkaloids, including this compound.[3][4] This is a deliberate chemical transformation to enhance the safety of the herbal medicine. One study demonstrated a more than four-fold increase in this compound content after processing of Aconitum tubers.[3]

Geographical Origin

The geographical source of the plant material can lead to variations in the chemical profile, including the alkaloid content. A study on the lateral roots of Aconitum carmichaelii (Fuzi) from different regions in China (Jiangyou, Butuo, and Yunnan) revealed that the content of six representative alkaloids, including this compound, varied by geographical origin.[6] This variation is likely due to differences in soil composition, climate, and cultivation practices.

Harvesting Time

The timing of harvest can also impact the alkaloid composition of Aconitum plants. While specific data on the seasonal variation of this compound is not extensively detailed, studies on total alkaloid and aconitine content in other Aconitum species suggest that the concentration of these compounds can fluctuate throughout the growing season. For instance, in Aconitum nagarum and Aconitum elwesii, the total alkaloid content in the roots was found to be highest in November.[2][7] This suggests that there is an optimal time for harvesting to obtain a desired chemical profile.

Experimental Protocols for this compound Quantification

Accurate and reliable quantification of this compound is essential for research and quality control. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for this purpose.

Extraction of this compound from Plant Material

Rationale: The choice of extraction solvent and method is critical for efficiently isolating the target alkaloids from the complex plant matrix. A slightly alkaline environment can facilitate the extraction of alkaloids, which are basic in nature.

Protocol:

  • Sample Preparation: Dry the Aconitum plant material (e.g., roots) at 60°C and grind it into a fine powder.

  • Extraction:

    • Weigh 1.0 g of the powdered sample into a flask.

    • Add 20 mL of a slightly alkaline solution (e.g., water with 0.1% ammonia solution).

    • Perform ultrasonic-assisted extraction for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue two more times.

    • Combine the supernatants.

  • Purification (Optional but Recommended):

    • Perform liquid-liquid extraction on the combined supernatant using an organic solvent like chloroform or ethyl acetate to partition the alkaloids.

    • Alternatively, use Solid Phase Extraction (SPE) with a suitable cartridge (e.g., C18) for cleanup and concentration of the analytes.

UPLC-MS/MS Analysis of this compound

Rationale: UPLC provides high-resolution separation of complex mixtures, while tandem mass spectrometry offers excellent sensitivity and selectivity for the detection and quantification of specific molecules like this compound. The choice of a C18 column is standard for reversed-phase chromatography of alkaloids. The gradient elution with a mobile phase containing a volatile buffer like formic acid is ideal for LC-MS analysis as it aids in ionization.

Protocol:

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm).[8]

    • Mobile Phase A: 0.1% formic acid in water.[8]

    • Mobile Phase B: Acetonitrile.[9]

    • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compounds.

    • Flow Rate: 0.3 mL/min.[9]

    • Column Temperature: 40°C.[8]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode, as alkaloids readily form positive ions.[9]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.[10]

    • MRM Transition for this compound: The specific precursor ion (m/z) and product ion (m/z) for this compound should be determined by infusing a standard solution. A reported transition is m/z 604.2 -> 104.8.[10]

    • Optimization: Optimize other MS parameters such as capillary voltage, cone voltage, and gas flows for maximum signal intensity.

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound.

    • Analyze the extracted samples and quantify the amount of this compound based on the calibration curve.

Visualizing the Analytical Workflow

The following diagram illustrates the key steps in the extraction and analysis of this compound from Aconitum species.

G cluster_extraction Extraction cluster_analysis Analysis Sample Aconitum Plant Material (Powdered) Extraction Ultrasonic-Assisted Extraction (Slightly Alkaline Solution) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Combined Supernatant Centrifugation->Supernatant Purification Purification (LLE or SPE) Supernatant->Purification UPLC UPLC Separation (C18 Column, Gradient Elution) Purification->UPLC MSMS Tandem Mass Spectrometry (ESI+, MRM Mode) UPLC->MSMS Quantification Data Analysis & Quantification MSMS->Quantification

Caption: Workflow for the extraction and UPLC-MS/MS analysis of this compound.

Conclusion and Future Perspectives

This guide provides a comparative framework for understanding and quantifying this compound content in various Aconitum species. The data clearly indicates that processing is a critical determinant of this compound concentration, highlighting its role in the detoxification of these potent medicinal plants. The provided analytical protocols offer a robust methodology for accurate quantification, which is essential for quality control and further pharmacological research.

Future research should focus on expanding the quantitative analysis of this compound to a wider range of Aconitum species. Furthermore, systematic studies investigating the influence of various environmental and genetic factors on this compound content are needed to develop standardized cultivation and processing protocols. Such efforts will contribute to the safer and more effective use of Aconitum species in modern medicine.

References

  • Liu, M., Cao, Y., Lv, D., et al. (2017). Effect of processing on the alkaloids in Aconitum tubers by HPLC-TOF/MS. Journal of Chromatography B, 1043, 138-146. Available from: [Link]

  • Singh, R., Kumar, M., & Kumar, V. (2021). A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions. Physiology and Molecular Biology of Plants, 27(1), 1-22. Available from: [Link]

  • Wang, L., Wu, J., & Li, H. (2014). Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS. Molecules, 19(11), 18269-18283. Available from: [Link]

  • Zhang, Y., Li, S., & Wang, Y. (2024). Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review. Frontiers in Pharmacology, 15, 1359654. Available from: [Link]

  • Yang, L., Chen, Y., & Liu, Y. (2020). ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies. Journal of Analytical Methods in Chemistry, 2020, 8896372. Available from: [Link]

  • Sinam, Y. M., & Devi, G. A. S. (2011). SEASONAL VARIATION OF BIOACTIVE ALKALOID CONTENT IN ACONITUM SPP. FROM MANIPUR, INDIA. The Bioscan, 6(2), 293-296. Available from: [Link]

  • Zhang, J., Li, Y., & Chen, J. (2019). Discrimination of the Geographical Origin of the Lateral Roots of Aconitum carmichaelii Using the Fingerprint, Multicomponent Quantification, and Chemometric Methods. Molecules, 24(22), 4118. Available from: [Link]

  • Gao, L., Wang, Z., & Li, F. (2018). Monoester-Diterpene Aconitum Alkaloid Metabolism in Human Liver Microsomes: Predominant Role of CYP3A4 and CYP3A5. Molecules, 23(11), 2947. Available from: [Link]

  • Li, Y., Zhang, J., & Wang, Y. (2012). Simultaneous quantitation of aconitine, mesaconitine, hypaconitine, this compound, benzoylmesaconine and benzoylhypaconine in human plasma by liquid chromatography-tandem mass spectrometry and pharmacokinetics evaluation of "SHEN-FU" injectable powder. Journal of Chromatography B, 907, 1-8. Available from: [Link]

  • Chan, T. Y. K. (2015). Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum. Journal of Food and Drug Analysis, 23(4), 623-629. Available from: [Link]

  • Chen, L., Li, Y., & Wang, C. (2017). Rapid Determination of Aconitum Alkaloids from Human Urine by UHPLC–HRMS. Journal of Analytical Toxicology, 41(6), 543-550. Available from: [Link]

  • Chodoeva, A., Bosc, J. J., & Guillon, J. (2005). 8-O-Azeloyl-14-benzoylaconine: a new alkaloid from the roots of Aconitum karacolicum Rapcs and its antiproliferative activities. Bioorganic & Medicinal Chemistry, 13(23), 6493-6501. Available from: [Link]

  • Li, X., Liu, Y., & Yang, L. (2022). Targeted Enrichment and Characterization of Diester Diterpenoid Alkaloids in Aconitum Herbs Using Gas–Liquid Microextraction Coupled with High-Resolution Mass Spectrometry. Molecules, 27(19), 6289. Available from: [Link]

  • Zhang, H., Sun, S., & Zhang, W. (2016). Biological activities and pharmacokinetics of aconitine, this compound, and aconine after oral administration in rats. Drug Testing and Analysis, 8(10), 1045-1053. Available from: [Link]

  • Sinam, Y. M., & Devi, G. A. S. (2011). SEASONAL VARIATION OF BIOACTIVE ALKALOID CONTENT IN ACONITUM SPP. FROM MANIPUR, INDIA. The Bioscan, 6(2), 293-296. Available from: [Link]

  • Zhang, Y., Li, S., & Wang, Y. (2024). Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review. Frontiers in Pharmacology, 15, 1359654. Available from: [Link]

  • Sinam, Y. M., & Devi, G. A. S. (2011). SEASONAL VARIATION OF BIOACTIVE ALKALOID CONTENT IN ACONITUM SPP. FROM MANIPUR, INDIA. The Bioscan, 6(2), 293-296. Available from: [Link]

  • Liu, M., Cao, Y., Lv, D., et al. (2017). Effect of processing on the alkaloids in Aconitum tubers by HPLC-TOF/MS. Journal of Chromatography B, 1043, 138-146. Available from: [Link]

  • Google Patents. (2014). CN104230806A - Method for extracting aconitine from plant.

Sources

Head-to-head comparison of Benzoylaconine and other anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "De-Toxified" Powerhouse

Benzoylaconine (BAC) represents a critical pivot point in natural product drug discovery: the successful decoupling of therapeutic efficacy from lethal toxicity. While its parent compound, Aconitine , is a potent analgesic marred by a narrow therapeutic index (LD50 ~0.12 mg/kg), BAC retains significant anti-inflammatory activity with a safety profile improved by orders of magnitude (LD50 ~1500 mg/kg).

This guide objectively compares BAC against industry standards—Indomethacin (NSAID) and Dexamethasone (Corticosteroid)—providing the mechanistic grounding and experimental protocols necessary for researchers evaluating BAC as a lead compound for inflammatory diseases like rheumatoid arthritis (RA).

Pharmacological Profile & Mechanism of Action[1][2]

Mechanistic Pathway

Unlike NSAIDs which primarily target COX enzymes, BAC functions as a broad-spectrum modulator of upstream inflammatory signaling. It acts by intercepting the TLR4-mediated signaling cascade , effectively "turning down the volume" on nuclear transcription factors that drive the cytokine storm.

Key Inhibition Targets:

  • NF-κB Pathway: Blocks the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit.[1]

  • MAPK Pathway: Suppresses the phosphorylation of p38, JNK, and ERK.

Signaling Pathway Visualization

The following diagram illustrates the specific intervention points of BAC within the macrophage inflammatory response.

BAC_Mechanism cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 (Upstream Kinase) TLR4->TAK1 p38 p38 / JNK / ERK TAK1->p38 IKK IKK Complex TAK1->IKK AP1 AP-1 (Transcription) p38->AP1 IkBa IκBα (Degradation) IKK->IkBa p65 p65 (Nuclear Translocation) IkBa->p65 BAC This compound (BAC) Inhibitor BAC->TAK1 Inhibits Phosphorylation BAC->IkBa Blocks Degradation BAC->p65 Blocks Translocation

Figure 1: BAC exerts anti-inflammatory effects by dual inhibition of NF-κB and MAPK signaling cascades downstream of TLR4.

Head-to-Head Comparison

Safety Profile: BAC vs. Aconitine (Parent)

The hydrolytic conversion of Aconitine to this compound at the C-8 position removes the acetyl group, resulting in a massive reduction in toxicity while preserving bioactivity.

MetricAconitine (Parent)This compound (Metabolite)Improvement Factor
LD50 (Mice, i.v./i.p.) 0.12 – 0.16 mg/kg~1500 mg/kg~10,000x Safer
Cardiotoxicity Severe (Arrhythmogenic)Minimal / LowHigh Safety Margin
Therapeutic Window Extremely NarrowWideClinically Viable
Primary Use Toxicological ReferencePotential Therapeutic Agent-
Efficacy Comparison: BAC vs. Standard Drugs

The following data aggregates performance in Carrageenan-Induced Paw Edema (in vivo) and LPS-Induced Macrophage (in vitro) models.

FeatureThis compound (BAC)Indomethacin (NSAID)Dexamethasone (Steroid)
Target Mechanism NF-κB / MAPK InhibitionCOX-1 / COX-2 InhibitionGlucocorticoid Receptor
Paw Edema Inhibition 87.1% (Nanoparticle formulation)83 – 91% (at 10 mg/kg)>90% (High potency)
TNF-α Inhibition ~70% reductionModerate (~30-50%)High (>90%)
IL-1β Inhibition ~66% reductionModerateHigh (>90%)
Onset of Action Rapid (Tmax ~0.25–0.5 h)Rapid (Tmax ~1–2 h)Intermediate
Side Effect Profile Low GI toxicity; Low cardiotoxicityHigh GI toxicity (Ulcers)Metabolic/Immune suppression

Analyst Insight: While Dexamethasone remains the potency king, BAC offers a compelling alternative for chronic conditions where steroid-induced immunosuppression or NSAID-induced gastric ulceration are limiting factors. The 87% edema inhibition seen with BAC nanoparticles suggests that bioavailability —not intrinsic potency—is the primary hurdle for BAC.

Experimental Validation Protocols

To validate BAC's efficacy in your own lab, use the following self-validating protocols. These are designed to minimize batch variability.

In Vitro: LPS-Induced Cytokine Release (RAW 264.7)

Objective: Quantify inhibition of TNF-α and IL-6.[1]

  • Cell Seeding: Seed RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Pre-treatment: Treat cells with BAC at graded concentrations (0.1, 1, 10, 100, 500 μM ) for 1 hour.

    • Control: Vehicle only (DMSO < 0.1%).

    • Positive Control:[2] Dexamethasone (1 μM).

  • Stimulation: Add LPS (1 μg/mL) and incubate for 24 hours.

  • Supernatant Analysis: Harvest supernatant. Quantify TNF-α and IL-6 using commercial ELISA kits.

  • Viability Check (Crucial): Perform CCK-8 or MTT assay on the remaining cells to ensure cytokine reduction is due to signaling inhibition, not cytotoxicity.

In Vivo: Carrageenan-Induced Paw Edema

Objective: Assess physiological anti-inflammatory activity.[3]

Protocol_Flow Step1 1. Baseline Measure Paw Volume (Plethysmometer) Step2 2. Treatment Administer BAC (i.p.) (Low/Med/High Dose) Step1->Step2 -1 hr Step3 3. Induction Inject 1% Carrageenan (Subplantar) Step2->Step3 0 hr Step4 4. Measurement Hourly Volume Check (1h - 5h) Step3->Step4 +1-5 hr Step5 5. Analysis Calculate % Inhibition vs. Control Step4->Step5

Figure 2: Workflow for the Carrageenan-Induced Paw Edema assay.

Protocol Steps:

  • Grouping: Randomize Wistar rats (n=6/group) into: Vehicle, Model (Carrageenan only), Indomethacin (10 mg/kg), and BAC (Low/High dose).

  • Baseline: Measure initial paw volume (

    
    ) using a plethysmometer.
    
  • Administration: Administer drugs i.p. 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% carrageenan (w/v in saline) into the subplantar region of the right hind paw.

  • Data Collection: Measure paw volume (

    
    ) at 1, 2, 3, 4, and 5 hours post-injection.[4]
    
  • Calculation:

    
    
    

Pharmacokinetics & Drug Development Context

Bioavailability Challenge: BAC exhibits rapid absorption but a short half-life (


 hour) and relatively low oral bioavailability due to first-pass metabolism and P-gp efflux.

Strategic Recommendation: Data indicates that nanoparticle encapsulation (e.g., mPEG-PLGA) significantly enhances BAC's retention and efficacy (increasing edema inhibition from moderate levels to ~87%).[5] Future development should focus on:

  • Liposomal or Nanoparticle delivery systems to extend circulation time.

  • Combination therapies (e.g., with Glycyrrhiza flavonoids) which have been shown to enhance absorption.

References

  • This compound Modulates LPS-Induced Responses Through Inhibition of Toll-Like Receptor-Mediated NF-κB and MAPK Signaling in RAW264.7 Cells. Inflammation. [Link]

  • Delivery of Benzoylaconitine Using Biodegradable Nanoparticles to Suppress Inflammation via Regulating NF-κB Signaling. Colloids and Surfaces B: Biointerfaces. [Link]

  • Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review. Frontiers in Pharmacology. [Link]

  • Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms. Frontiers in Pharmacology. [Link]

  • Varied Anti-Inflammatory Activity of Indomethacin in Different Experimental Animal Models. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

A Comparative Guide to the Validation of Benzoylaconine as a Potential Therapeutic Agent for Heart Failure

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate Benzoylaconine (BAC), a major active metabolite from the traditional Chinese medicine Fuzi (Aconitum carmichaelii), as a novel therapeutic candidate for heart failure (HF).[1][2] It objectively compares BAC's proposed mechanisms with established heart failure therapies and furnishes detailed experimental protocols for its validation.

Introduction: The Unmet Need in Heart Failure Therapeutics

Heart failure is a complex clinical syndrome characterized by the heart's inability to pump blood sufficiently to meet the body's metabolic demands.[3] Pathological cardiac remodeling, involving cardiac hypertrophy (enlargement of heart muscle cells) and fibrosis (excessive deposition of connective tissue), is a primary driver of heart failure progression.[4] While current therapies, including ACE inhibitors, beta-blockers, and mineralocorticoid receptor antagonists, have significantly improved outcomes, they primarily slow disease progression.[3][5] There remains a critical need for novel agents that can more directly target the underlying mechanisms of maladaptive cardiac remodeling.

This compound has emerged as a compound of interest due to its documented cardiovascular protective effects, including anti-inflammatory, anti-arrhythmic, and cardiomyocyte-protective properties.[1][2] This guide outlines the scientific rationale and a practical validation pathway for BAC.

Mechanistic Comparison: this compound vs. Standard-of-Care Therapies

A thorough validation requires understanding how BAC's mechanism of action compares to and potentially complements existing drugs.

Proposed Mechanisms of this compound

Recent research suggests that BAC exerts its cardioprotective effects through multiple pathways:[1]

  • Energy Metabolism Regulation: BAC may enhance mitochondrial biogenesis and ATP production by activating the AMPK signaling cascade.[1] This is crucial as failing hearts are often energy-starved. Studies in H9C2 cells and in vivo models show BAC activates the AMPK/PGC-1α axis, improving mitochondrial function and reducing oxidative stress.[1]

  • Anti-Inflammatory Action: Chronic inflammation is a key contributor to cardiac remodeling.[1] BAC has been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β, often by regulating the NF-κB signaling pathway.[1]

  • ACE2 Agonism: A recent study identified this compound as a potential agonist of Angiotensin-Converting Enzyme 2 (ACE2).[6] By activating ACE2, BAC may inhibit the p38/ERK signaling pathway, which in turn reduces mitochondrial reactive oxygen species (ROS) and NF-κB activation, thereby improving cardiac function.[6]

  • Ion Channel Modulation: Diterpenoid alkaloids like BAC can modulate voltage-dependent potassium channels, which may contribute to antiarrhythmic effects by altering the cardiomyocyte action potential.[1]

Comparative Overview with Standard Therapies

The following table and diagram contrast BAC's proposed mechanisms with those of major heart failure drug classes.

Drug ClassPrimary Mechanism of ActionKey Effects on Cardiac RemodelingProposed this compound Mechanism
ACE Inhibitors/ARBs Inhibit the Renin-Angiotensin-Aldosterone System (RAAS), reducing Angiotensin II and aldosterone levels.[7]Reduce blood pressure, afterload, and preload; shown to decrease cardiac fibrosis and hypertrophy.[8][9]Potentially complementary via ACE2 agonism, which counter-regulates the classical RAAS pathway.[6]
Beta-Blockers Block the effects of adrenaline and noradrenaline on β-adrenergic receptors, reducing heart rate, blood pressure, and contractility.[10]Attenuate sympathetic overstimulation, preventing myocyte apoptosis and adverse remodeling.[10]May offer an alternative or synergistic pathway by focusing on cellular energy and inflammation.
Mineralocorticoid Receptor Antagonists (MRAs) Block the action of aldosterone, a hormone that promotes sodium retention, fibrosis, and inflammation.Reduce cardiac fibrosis and inflammation.[8]Shares anti-inflammatory and anti-fibrotic goals but through different pathways (e.g., NF-κB, AMPK).[1]
SGLT2 Inhibitors Inhibit the sodium-glucose cotransporter 2 in the kidney, leading to glycosuria, natriuresis, and systemic metabolic benefits.[5]Reduce preload and afterload, improve cardiac metabolism and energetics, and have anti-inflammatory and anti-fibrotic effects.[5]Shares a focus on improving cardiac energy metabolism, potentially through direct activation of AMPK.[1]
Signaling Pathway Comparison

The following diagram illustrates the distinct signaling pathways of RAAS inhibitors versus the proposed pathway for this compound.

G cluster_0 Standard Therapy: RAAS Inhibition cluster_1 Proposed this compound (BAC) Mechanism Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Remodeling Vasoconstriction, Fibrosis, Hypertrophy AT1R->Remodeling ACEi ACE Inhibitors ACEi->AngII Block ARBs ARBs ARBs->AT1R Block BAC This compound ACE2 ACE2 BAC->ACE2 Agonist? AMPK AMPK Activation BAC->AMPK AntiInflam NF-κB Inhibition, Reduced Cytokines BAC->AntiInflam ACE2->AntiInflam Reduces ROS/NF-κB Mito Mitochondrial Biogenesis, Improved ATP Production AMPK->Mito

Caption: Comparative signaling pathways of RAAS inhibitors and this compound.

Experimental Validation Workflow

A rigorous, multi-stage validation process is essential. This workflow proceeds from initial in vitro screening to comprehensive in vivo efficacy and safety studies.

G cluster_0 Stage 1: In Vitro Validation cluster_1 Stage 2: In Vivo Efficacy Models cluster_2 Stage 3: Endpoint Analysis a Cardiomyocyte Hypertrophy Assay (e.g., Ang II or PE stimulation) b Cardiac Fibroblast Activation Assay (e.g., TGF-β stimulation) c Mitochondrial Function & Oxidative Stress (Seahorse, ROS assays) d Pressure-Overload Model (TAC Surgery) c->d Proceed if positive e Ischemic Injury Model (Coronary Artery Ligation) f Chemical/Toxic Model (Isoproterenol or Doxorubicin) g Echocardiography (EF, FS, Wall Thickness) f->g Assess endpoints h Histopathology (Fibrosis, Cell Size) i Gene/Protein Expression (BNP, β-MHC, Collagen)

Caption: A staged workflow for validating this compound in heart failure models.

Detailed Experimental Protocols

The following protocols are foundational for assessing the therapeutic potential of this compound.

Protocol 1: In Vitro Cardiomyocyte Hypertrophy Assay
  • Objective: To determine if this compound can prevent or reverse hypertrophic growth in isolated cardiomyocytes stimulated with a pro-hypertrophic agonist like Angiotensin II (Ang II) or Phenylephrine (PE).

  • Causality: This assay directly tests the compound's effect on the cellular hallmark of cardiac hypertrophy, a key component of heart failure pathology.[4]

  • Methodology:

    • Cell Culture: Isolate neonatal rat ventricular myocytes (NRVMs) and culture for 24-48 hours.

    • Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 1-100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

    • Stimulation: Add a pro-hypertrophic agonist (e.g., 1 µM Ang II or 50 µM PE) to all wells except the negative control.

    • Incubation: Incubate for 48 hours.

    • Endpoint Analysis:

      • Cell Size Measurement: Fix cells and stain with an antibody against a sarcomeric protein (e.g., α-actinin). Capture images via fluorescence microscopy and quantify the cell surface area using software like ImageJ. A significant reduction in cell size in BAC-treated groups compared to the agonist-only group indicates efficacy.

      • Gene Expression: Extract RNA and perform qRT-PCR to measure the expression of hypertrophic markers such as Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and β-Myosin Heavy Chain (β-MHC).[9]

    • Self-Validation: Ensure a positive control (agonist only) shows a significant increase in cell size and marker gene expression compared to the negative control (vehicle only). Run a loading control (e.g., GAPDH) for qRT-PCR.

Protocol 2: In Vivo Pressure-Overload Heart Failure Model (TAC)
  • Objective: To evaluate the efficacy of this compound in a clinically relevant animal model of heart failure induced by pressure overload.[3][11]

  • Causality: The Transverse Aortic Constriction (TAC) model mimics the cardiac stress caused by conditions like hypertension and aortic stenosis, leading to hypertrophy, fibrosis, and eventual heart failure.[9] It is a gold-standard preclinical model.[11]

  • Methodology:

    • Animal Model: Use adult male C57BL/6 mice (8-10 weeks old).

    • Surgical Procedure: Anesthetize the mice. Perform a thoracotomy to expose the aortic arch. Ligate the transverse aorta between the brachiocephalic and left common carotid arteries with a suture tied against a standardized needle (e.g., 27-gauge) to create a consistent degree of stenosis. Remove the needle. A sham operation (same procedure without tightening the suture) is performed on the control group.

    • Drug Administration: Divide TAC-operated mice into groups: Vehicle control and this compound treatment (e.g., 2-10 mg/kg, administered via intraperitoneal injection or oral gavage daily).[1] Start treatment one day after surgery.

    • Monitoring (Echocardiography): Perform transthoracic echocardiography at baseline (before TAC) and at specified intervals (e.g., 2 and 4 weeks post-TAC). Measure key parameters:

      • Left Ventricular Ejection Fraction (LVEF%)

      • Fractional Shortening (FS%)

      • Left Ventricular Internal Diameter at end-diastole (LVID;d)

      • Posterior Wall Thickness (PWT)

    • Terminal Endpoint Analysis (at 4 weeks):

      • Hemodynamics: Perform pressure-volume loop analysis via a cardiac catheter to get direct measurements of cardiac function.

      • Histology: Euthanize animals, excise hearts, and weigh them (to calculate heart weight to body weight ratio). Fix tissues for histological staining (e.g., Hematoxylin & Eosin for cell size, Masson's Trichrome or Picrosirius Red for fibrosis).

      • Biochemical Analysis: Analyze plasma for BNP levels and heart tissue for expression of fibrotic and hypertrophic genes via qRT-PCR or Western Blot.

    • Self-Validation: The TAC-vehicle group must exhibit significant cardiac dysfunction (decreased LVEF, increased PWT) and fibrosis compared to the sham-operated group.

Data Interpretation and Comparative Efficacy

The data gathered should be compiled to directly compare the performance of this compound against established benchmarks.

ParameterThis compound (Expected Outcome)Enalapril (ACE Inhibitor)[9]Metoprolol (Beta-Blocker)
In Vitro Hypertrophy Dose-dependent reduction in cardiomyocyte size and ANP/BNP expression.Reduces Ang II-induced hypertrophy.Reduces isoproterenol-induced hypertrophy.
In Vivo LVEF% (TAC Model) Attenuation of LVEF decline compared to vehicle.Significantly preserves LVEF.[9]Significantly preserves LVEF.
Heart Weight / Body Weight Ratio Significant reduction compared to TAC-vehicle group.Significantly reduced.[9]Significantly reduced.
Cardiac Fibrosis (% Area) Significant reduction in interstitial collagen deposition.Significantly reduced.Modestly reduced.
Key Signaling Target AMPK activation, NF-κB inhibition.[1]RAAS inhibition.β-adrenergic receptor blockade.

Challenges and Future Directions

While promising, the validation of this compound faces hurdles. Its parent compound, aconitine, is notoriously toxic, and although BAC is significantly less so, a thorough safety and pharmacokinetic profile is paramount.[2] Future research should focus on optimizing dosage, exploring oral formulations to improve bioavailability, and conducting long-term studies to assess effects on mortality in preclinical models.[1][2] Furthermore, most studies to date have used cell lines or basic animal models; validation in primary human cardiomyocytes and more complex, co-morbidity animal models is a critical next step.[1]

References

  • A review on experimental surgical models and anesthetic protocols of heart failure in rats. (2023-03-27). Available from: [Link]

  • This compound: Potential Therapeutic Agent for Cardiovascular Diseases From Fuzi - PMC. (n.d.). Available from: [Link]

  • Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review - PMC. (n.d.). Available from: [Link]

  • Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review - Frontiers. (n.d.). Available from: [Link]

  • Experimental Heart Failure Models and Their Pathophysiological Characterization - PMC. (2015-12-17). Available from: [Link]

  • Animal Models of Heart Failure | Circulation Research. (n.d.). Available from: [Link]

  • Modeling heart failure in animal models for novel drug discovery and development - PMC. (n.d.). Available from: [Link]

  • Large and Small Animal Models of Heart Failure With Reduced Ejection Fraction. (2022-06-09). Available from: [Link]

  • Research - Achim Lother. (n.d.). Available from: [Link]

  • 5. Drugs used in Acute Congestive Heart Failure: Ionodilators (Part - 2): CVS Pharmacology. (2025-01-26). Available from: [Link]

  • Pharmacological Management of Hypertrophic Cardiomyopathy: From Bench to Bedside. (n.d.). Available from: [Link]

  • Drugs for Heart Failure - YouTube. (2022-11-04). Available from: [Link]

  • Heart Failure Medication: ACE Inhibitors, Aldosterone Antagonists, Selective, Alpha/Beta Adrenergic Agonists, Angiotensin Receptor-Neprilysin Inhibitors (ARNi) , Anticoagulants, Cardiovascular, ARBs, Beta-Blockers, Beta-1 Selective, Calcium Channel Blockers, Diuretics, Loop, Diuretics, Other, Diuretics, Potassium-Sparing, Diuretics, Thiazide - Medscape Reference. (n.d.). Available from: [Link]

  • Comparative efficacy of different drugs in acute heart failure with renal dysfunction: a systematic review and network meta-analysis - Frontiers. (2025-01-13). Available from: [Link]

  • Comparative efficacy of different drugs in acute heart failure with renal dysfunction: a systematic review and network meta-analysis - PMC. (2025-01-14). Available from: [Link]

  • Drugs Used in Ischemic Heart Disease and Congestive Heart Failure | Basic Concepts in Pharmacology: What You Need to Know for Each Drug Class, 5e | AccessMedicine. (n.d.). Available from: [Link]

  • The in-vivo cardiovascular effects of a putative class III anti-arrhythmic drug, AM 92016. (n.d.). Available from: [Link]

  • Treatment of cardiac fibrosis: from neuro-hormonal inhibitors to CAR-T cell therapy - PMC. (2022-10-11). Available from: [Link]

  • Vinpocetine Attenuates Pathological Cardiac Remodeling by Inhibiting Cardiac Hypertrophy and Fibrosis - PMC. (n.d.). Available from: [Link]

  • BAOXIN Granules Protected Mouse Model With Elevated Afterload From Cardiac Hypertrophy by Suppressing Both Inflammatory Reaction and Collagen Deposition - Frontiers. (n.d.). Available from: [Link]

Sources

Comparative metabolomics of Aconitine and Benzoylaconine induced toxicity

[1][2]

Executive Summary

This guide provides a technical analysis of the metabolic and toxicological distinctions between Aconitine (AC) and its primary hydrolytic metabolite, Benzoylaconine (BAC) . For drug development professionals and toxicologists, understanding this transition is critical; AC represents a potent diester-diterpenoid alkaloid (DDA) with a narrow therapeutic index, while BAC represents a monoester-diterpenoid alkaloid (MDA) with significantly reduced toxicity but retained pharmacological efficacy.

This document synthesizes current metabolomic evidence to map the specific biomarkers and pathways—primarily lipid peroxidation, energy metabolism (TCA cycle), and amino acid flux—that differentiate the lethal cardiotoxicity of AC from the milder profile of BAC.

Chemical and Toxicological Profiling[1][2][3]

The core distinction lies in the C-8 substituent. Aconitine possesses an acetyl group at C-8, which is the structural determinant of its high affinity for voltage-gated sodium channels (

Table 1: Comparative Toxicological & Pharmacokinetic Parameters
ParameterAconitine (AC)This compound (BAC)Differential Factor
Structure Class Diester-diterpenoid alkaloid (DDA)Monoester-diterpenoid alkaloid (MDA)Loss of C-8 Acetyl group
Murine LD50 (IV) ~0.10 – 0.16 mg/kg~23.0 mg/kg~150-200x Reduction
Primary Target

Channel (Site 2) - Persistent Activation

Channel - Low Affinity / Antagonist
Mechanism Shift
Cardiotoxicity Severe (Arrhythmia, V-Fib, Cardiac Arrest)Mild to ModerateClinical Safety Margin
Metabolic Fate Hydrolyzed by CYP3A4/5, CES to BACExcreted or hydrolyzed to AconineDetoxification Pathway
Tissue Accumulation Muscle, LiverHeart, KidneyDistribution Volume

Analytic Insight: The ~200-fold reduction in toxicity upon deacetylation is the scientific basis for traditional processing (e.g., Paozhi) of Aconitum roots. Metabolomic monitoring of the AC/BAC ratio is the gold standard for quality control in Aconitum-based therapeutics.

Mechanistic Metabolomics: Pathways of Toxicity

Metabolomic profiling (LC-MS/MS and GC-MS) reveals that AC toxicity is not merely an ion channel event but a systemic metabolic collapse. BAC treatment typically shows a normalized metabolic profile closer to control groups, indicating preserved cellular homeostasis.

Lipid Metabolism & Mitochondrial Dysfunction

AC induces a "metabolic storm" characterized by the disruption of fatty acid oxidation.

  • Biomarker: Palmitic Acid and Acylcarnitines .

  • Mechanism: AC triggers intracellular

    
     overload, leading to mitochondrial swelling and ROS generation. This impairs 
    
    
    -oxidation, causing an accumulation of long-chain acylcarnitines (toxic to cardiomyocytes) and free fatty acids.
  • BAC Comparison: BAC administration results in significantly lower accumulation of acylcarnitines, reflecting intact mitochondrial membrane potential (

    
    ).
    
Energy Metabolism (TCA Cycle)
  • Biomarker: Succinate , Malate , and Citrate .

  • Observation: AC toxicity correlates with a blockade in the TCA cycle, specifically elevated succinate levels. This suggests inhibition of Succinate Dehydrogenase (SDH) or hypoxia-like stress due to arrhythmia-induced hypoperfusion.

  • BAC Comparison: BAC-treated samples typically show TCA intermediates at near-physiological levels, indicating sustained ATP production without the hypoxic stress signature of AC.

Amino Acid Perturbations
  • Biomarker: Glutamine/Glutamate ratio and Tryptophan .

  • Observation: AC depletes Glutamine and Tryptophan. The Glutamine depletion links to the demand for glutathione (GSH) synthesis to combat AC-induced oxidative stress.

  • BAC Comparison: The stability of the Glutamine pool in BAC-treated models serves as a proxy for low oxidative stress.

Visualization of Toxicity Mechanisms[1][3][6][7][8][9]

The following diagram illustrates the hydrolysis pathway and the divergent downstream signaling cascades that result in either lethal toxicity (AC) or therapeutic activity (BAC).

Toxicity_PathwayACAconitine (AC)(Diester)HydrolysisHydrolysis(CYP3A4/5, Carboxylesterases)AC->Hydrolysis DetoxificationNav_HighHigh Affinity BindingNa+ Channel (Site 2)AC->Nav_High Primary MechanismBACThis compound (BAC)(Monoester)Hydrolysis->BACNav_LowLow Affinity BindingNa+ ChannelBAC->Nav_Low Modulated ActionIon_OverloadIntracellular Na+/Ca2+ OverloadNav_High->Ion_OverloadTherapeuticTHERAPEUTIC EFFECT(Analgesia, Anti-inflam)Nav_Low->TherapeuticMito_DysfunctionMitochondrial Collapse(ROS ↑, ATP ↓)Ion_Overload->Mito_DysfunctionLipid_PeroxLipid Peroxidation(Acylcarnitines ↑)Mito_Dysfunction->Lipid_PeroxLethalLETHAL TOXICITY(Arrhythmia, Apoptosis)Lipid_Perox->Lethal

Figure 1: Mechanistic divergence between Aconitine and this compound. AC triggers a cascade of ion overload and mitochondrial failure, whereas BAC retains therapeutic activity with minimal cytotoxic downstream effects.

Experimental Protocol: Comparative Metabolomics Workflow

To objectively assess the toxicity profiles, a self-validating LC-MS/MS workflow is required. This protocol is designed to simultaneously detect the exogenous alkaloids (PK) and endogenous metabolites (PD/Toxicity).

Phase 1: Sample Preparation (Dual-Extraction)
  • Rationale: Alkaloids are lipophilic, while many toxicity biomarkers (amino acids, TCA intermediates) are polar. A single-phase extraction often compromises one group.

  • Step 1: Aliquot 100 µL plasma/serum.

  • Step 2 (Protein Precipitation): Add 300 µL cold Acetonitrile (ACN) containing internal standards (e.g., Lidocaine for alkaloids, L-Norvaline for amino acids). Vortex 1 min.

  • Step 3 (Centrifugation): 12,000 rpm for 10 min at 4°C.

  • Step 4 (Supernatant): Transfer supernatant.

    • Stream A (Alkaloids): Inject directly or dilute 1:1 with water.

    • Stream B (Metabolites): Evaporate to dryness, derivatize (if using GC-MS) or reconstitute in mobile phase (for HILIC LC-MS).

Phase 2: LC-MS/MS Configuration
  • Column: C18 Reverse Phase (for alkaloids/lipids) AND HILIC (for polar metabolites).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (buffers pH for alkaloid stability).

    • B: Acetonitrile.[1]

  • Gradient: Rapid gradient (5% to 95% B over 10 min) to capture hydrophobic alkaloids, followed by re-equilibration.

Phase 3: Data Validation (The "Self-Check")

A valid dataset must meet these criteria:

  • QC Clustering: Pooled Quality Control (QC) samples must cluster tightly in PCA plots.

  • Internal Standard Stability: RSD of internal standards must be <15% across the run.

  • Biomarker Correlation: In AC-treated positive controls, Palmitoylcarnitine should increase >2-fold, and Glutamine should decrease significantly compared to vehicle.

Metabolomics_WorkflowSampleBiological Sample(Serum/Heart Tissue)ExtractDual-Phase Extraction(ACN Precipitation)Sample->ExtractLCMSUHPLC-Q-TOF/MS(Data Acquisition)Extract->LCMSDataData Pre-processing(XCMS/MzMine)LCMS->DataAnalysisMultivariate Analysis(PCA/OPLS-DA)Data->AnalysisBiomarkersBiomarker ID(Lipids, TCA, AAs)Analysis->BiomarkersBiomarkers->Sample Validation

Figure 2: Integrated metabolomics workflow for simultaneous profiling of Aconitum alkaloids and toxicity biomarkers.

References

  • Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms. PubMed Central. [Link]

  • The toxicology and detoxification of Aconitum: traditional and modern views. PubMed Central. [Link]

  • Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity. Frontiers in Pharmacology. [Link]

  • Metabolomics of Clinical Poisoning by Aconitum Alkaloids Using Derivatization LC-MS. Frontiers in Pharmacology. [Link]

  • An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity. Frontiers in Cardiovascular Medicine. [Link]

Safety Operating Guide

Personal protective equipment for handling Benzoylaconine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Profile

Benzoylaconine (CAS: 466-24-0) is a diterpenoid alkaloid and the primary hydrolytic metabolite of the highly toxic parent compound, Aconitine .[1] While this compound exhibits significantly lower toxicity than Aconitine (approximately 400-fold lower potency in intrathecal models), it remains a potent neurotoxin and cardiotoxin . It acts by modulating voltage-gated sodium channels, potentially leading to paralysis and cardiac arrhythmia.

Core Safety Directive: Treat this compound with the rigor reserved for "High Potency Active Pharmaceutical Ingredients" (HPAPIs). Do not let the "lower toxicity" comparison to Aconitine breed complacency; it is still hazardous in milligram quantities.

ParameterData / Status
Parent Compound Aconitine (extremely lethal)
Metabolic Pathway Hydrolysis of Aconitine

this compound

Aconine
Toxicity Class High Potency Alkaloid (Neuro/Cardiotoxic)
Primary Hazard Arrhythmia, respiratory paralysis, skin absorption
Physical State Crystalline solid (risk of aerosolization)

Risk Assessment & Hierarchy of Controls

The primary risk when handling this compound is inhalation of dust during weighing and dermal absorption from solutions.

Engineering Controls (Primary Barrier)
  • Solid Handling: MUST be performed in a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a HEPA filter. A static-free balance enclosure is recommended to prevent powder dispersal.[2][3]

  • Solution Handling: Standard Chemical Fume Hood.[3]

  • Elimination: If possible, purchase pre-weighed or solubilized aliquots to avoid handling the neat solid.

Personal Protective Equipment (PPE) Matrix

PPE is the secondary barrier and must never replace engineering controls.

TaskRespiratory ProtectionDermal ProtectionEye/Face Protection
Weighing Solids N95 or P100 Respirator (if outside a glovebox)Double Nitrile Gloves (0.11mm min.[2][3] thickness each)Chemical Safety Goggles
Handling Solutions Fume Hood (Sash at 18")Double Nitrile Gloves (Inspect outer glove frequently)Safety Glasses w/ side shields
Spill Cleanup P100 Half-Face Respirator Double Nitrile or Laminate (Silver Shield) Face Shield + Goggles

Expert Insight - Why Double Gloving? Alkaloids in organic solvents (e.g., DMSO, Methanol) can permeate nitrile. The outer glove acts as a sacrificial layer. If the outer glove is splashed, strip it immediately; the inner glove protects your skin while you doff and replace.

Operational Protocols

A. Donning & Doffing (Workflow Diagram)

Proper gowning prevents cross-contamination. Follow this logic flow to ensure integrity.

G Start Start: Entry to Lab Step1 1. Inspect Clothing (Long pants, closed shoes) Start->Step1 Step2 2. Don Inner Gloves (Nitrile, under cuff) Step1->Step2 Step3 3. Don Lab Coat (Buttoned fully) Step2->Step3 Step4 4. Don Outer Gloves (Nitrile, over cuff) Step3->Step4 Step5 5. Don Eye/Face PPE Step4->Step5 Check Integrity Check (Gaps? Tears?) Step5->Check Proceed Proceed to Work Check->Proceed Pass Fix Replace/Adjust Check->Fix Fail Fix->Step2

Figure 1: Sequential Donning Procedure to ensure zero skin exposure.

B. Weighing & Solubilization[3][4]
  • Preparation: Place an absorbent pad in the hood/BSC. Pre-label all receiving vials.

  • Static Control: Use an anti-static gun on the spatula and weighing boat. This compound powder can be "fly-away."[2][3]

  • Transfer: Weigh the solid. Do not return excess powder to the stock bottle to avoid contamination.

  • Solubilization: Add solvent (typically DMSO or Ethanol) immediately to the weighing boat or vial to "wet" the powder, preventing aerosolization during subsequent steps.

  • Decon: Wipe the balance and surrounding area immediately after use (see Section 4).

Decontamination & Waste Disposal (Scientific Basis)

The Hydrolysis Mechanism

This compound can be chemically deactivated. The toxicity of aconite alkaloids relies on the ester linkages. Breaking these linkages converts the toxin into Aconine , which has negligible toxicity.

Deactivation Solution: 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) .

  • Mechanism:[4][5] Alkaline hydrolysis cleaves the benzoyl ester group.

  • Protocol:

    • Apply the alkaline solution to the contaminated surface/spill.

    • Allow 30 minutes of contact time .

    • Wipe with absorbent towels.[3]

    • Rinse with water to remove caustic residue.[3]

Waste Streams[2][3][6]
  • Solid Waste: Dispose of contaminated wipes, gloves, and weighing boats in a container labeled "Toxic Solid Waste - Alkaloid."

  • Liquid Waste: Collect solvent waste in a dedicated carboy. Do not mix with oxidizers (e.g., Nitric Acid) as this can cause violent reactions with organic solvents.

  • RCRA Consideration: While Aconitine is a P-listed waste (P005), this compound is not explicitly listed. However, best practice dictates treating it as Hazardous Waste (Toxic).

Decon Toxin This compound (Toxic) Product Aconine (Low Toxicity) Toxin->Product Ester Cleavage Agent Alkaline Hydrolysis (10% NaOH / 30 mins) Agent->Toxin Applied to

Figure 2: Chemical Deactivation Pathway.[2] Alkaline treatment hydrolyzes the toxic benzoyl ester.

Emergency Response

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 mins.[2][3] Do not use alcohol (enhances absorption). Remove contaminated clothing.[3]
Eye Contact Flush with water/eyewash for 15 mins.[2][3] Hold eyelids open.
Inhalation Move to fresh air immediately. Seek medical attention.
Ingestion Do not induce vomiting. Transport to ER immediately. Mention "Aconite Alkaloid Poisoning."

Medical Note: There is no specific antidote. Treatment is supportive (atropine for bradycardia, anti-arrhythmics for ventricular irritability).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10207, this compound. PubChem. Available at: [Link]

  • Chan, T. Y. (2009). Aconite poisoning.[3][5][6][7][8] Clinical Toxicology, 47(4), 279-285. (Source for toxicity mechanisms and hydrolysis data).[9]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances. United States Department of Labor. Available at: [Link]

  • SafeBridge Consultants. Potent Compound Safety - Categorization and Handling.[3] (General industry standard for HPAPI handling).

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.